molecular formula C7H8FNO B1411947 5-Ethoxy-2-fluoropyridine CAS No. 1443679-87-5

5-Ethoxy-2-fluoropyridine

Cat. No.: B1411947
CAS No.: 1443679-87-5
M. Wt: 141.14 g/mol
InChI Key: PBWJZNSFHPWRGQ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoropyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxy-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWJZNSFHPWRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 5-Ethoxy-2-fluoropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Ethoxy-2-fluoropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility of 5-Ethoxy-2-fluoropyridine based on the physicochemical properties of structurally analogous compounds. Crucially, in the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the experimental determination of its solubility profile. Detailed, field-proven protocols for solubility assessment are provided, empowering researchers to generate reliable data. This document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a deep and practical understanding of the principles of solubility.

Introduction: The Significance of 5-Ethoxy-2-fluoropyridine and its Solubility Profile

Substituted pyridines are a cornerstone of modern chemical research, with applications ranging from pharmaceuticals to agrochemicals. The introduction of a fluorine atom and an ethoxy group into the pyridine ring, as in 5-Ethoxy-2-fluoropyridine, can significantly modulate the molecule's electronic properties, lipophilicity, metabolic stability, and biological activity. The fluorine atom, being highly electronegative, can influence pKa and dipole moment, while the ethoxy group can impact steric interactions and lipophilicity.

The solubility of a compound is a critical physicochemical parameter that dictates its utility in various applications. In drug discovery, for instance, poor solubility can lead to low bioavailability and challenging formulation development. In organic synthesis, solubility determines the choice of reaction media, purification methods (such as crystallization), and product isolation. Therefore, a comprehensive understanding of the solubility of 5-Ethoxy-2-fluoropyridine in a range of organic solvents is essential for its effective utilization.

Predicted Solubility Profile of 5-Ethoxy-2-fluoropyridine: A Qualitative Assessment

Based on the principles of "like dissolves like," we can predict the qualitative solubility of 5-Ethoxy-2-fluoropyridine in various classes of organic solvents. The molecule possesses a polar pyridine ring with a nitrogen atom capable of hydrogen bonding, a moderately polar C-F bond, and a nonpolar ethoxy group. This combination of functional groups suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of 5-Ethoxy-2-fluoropyridine in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHighThe pyridine nitrogen can act as a hydrogen bond acceptor, and the overall polarity of the molecule is compatible with these solvents.
Aprotic Polar Acetone, Dichloromethane (DCM), Ethyl AcetateHigh to ModerateThe dipole moment of 5-Ethoxy-2-fluoropyridine should allow for favorable dipole-dipole interactions with these solvents.
Aprotic Polar (High Polarity) Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Very HighDMSO and DMF are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds[2][3].
Nonpolar Aromatic TolueneModerate to LowThe aromatic nature of toluene may offer some favorable π-π stacking interactions with the pyridine ring, but the overall polarity mismatch may limit solubility.
Nonpolar Aliphatic Hexane, HeptaneLow to InsolubleThe significant difference in polarity between the polar functional groups of 5-Ethoxy-2-fluoropyridine and nonpolar aliphatic solvents will likely result in poor solubility.

Disclaimer: The data presented in Table 1 is predictive and based on the analysis of structurally similar compounds. Experimental verification is crucial for obtaining accurate solubility data for 5-Ethoxy-2-fluoropyridine.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of published data, the experimental determination of solubility is a critical step for any researcher working with 5-Ethoxy-2-fluoropyridine. The following protocol outlines a robust and reliable method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • 5-Ethoxy-2-fluoropyridine (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO, DMF)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent Known mass prep_mix Equilibrate Mixture prep_solvent->prep_mix Known volume analysis_filter Filter Sample prep_mix->analysis_filter Saturated solution analysis_dilute Dilute Filtrate analysis_filter->analysis_dilute analysis_quantify Quantify Concentration (HPLC/GC) analysis_dilute->analysis_quantify data_calculate Calculate Solubility analysis_quantify->data_calculate data_report Report Results data_calculate->data_report G cluster_solute 5-Ethoxy-2-fluoropyridine cluster_solvent Organic Solvent cluster_solubility Solubility Outcome solute Solute Properties solubility Solubility solute->solubility Polarity H-bonding Size/Shape solvent Solvent Properties solvent->solubility Polarity Proticity Dielectric Constant

Caption: Key factors influencing the solubility of 5-Ethoxy-2-fluoropyridine.

  • Polarity: The "like dissolves like" principle is the most fundamental concept in solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. 5-Ethoxy-2-fluoropyridine has both polar (pyridine ring, C-F bond) and nonpolar (ethoxy group) characteristics, making its solubility dependent on the overall polarity balance with the solvent.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Protic solvents, such as alcohols, which can act as hydrogen bond donors, are therefore expected to be good solvents for this compound.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be exploited for recrystallization purposes. It is crucial to report the temperature at which solubility is determined.

Safety and Handling Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all laboratory procedures. While a specific Safety Data Sheet (SDS) for 5-Ethoxy-2-fluoropyridine may not be widely available, it is prudent to handle it with the care afforded to other fluorinated pyridine derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling 5-Ethoxy-2-fluoropyridine and organic solvents.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

For related compounds like 2-fluoropyridine, hazards include flammability, skin and eye irritation, and potential respiratory irritation.[4][5] It is reasonable to assume that 5-Ethoxy-2-fluoropyridine may have similar hazards.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the solubility of 5-Ethoxy-2-fluoropyridine in organic solvents. The key takeaway for researchers is the critical need for experimental determination of this fundamental physicochemical property. The detailed protocols and the discussion of the underlying scientific principles herein are designed to equip scientists with the necessary tools and knowledge to confidently and accurately measure the solubility of this and other novel compounds. The generation of such data will be invaluable for the advancement of research and development efforts involving 5-Ethoxy-2-fluoropyridine.

References

  • ResearchGate. Solubility of 5-FU in various solvents. Available at: [Link]

  • ACS Publications. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Available at: [Link]

  • Pipzine Chemicals. 2-Ethoxypyridine Manufacturer & Supplier in China. Available at: [Link]

  • ScienceDirect. Solubility and dissolution thermodynamics of 5-fluorouracil in (ethanol + water) mixtures. Available at: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. How can I dissolve a drug in DMF?. Available at: [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • National Center for Biotechnology Information. 2-Ethoxy-5-fluorouracil. PubChem Compound Database. Available at: [Link]

  • ResearchGate. Solubility and dissolution thermodynamics of 5-fluorouracil in (ethanol + water) mixtures | Request PDF. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Available at: [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • ResearchGate. Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. 5-Fluoro-4-[(1s)-1-(5-Fluoropyrimidin-2-Yl)ethoxy]-N-(5-Methyl-1h-Pyrazol-3-Yl)-6-Morpholino-Pyrimidin-2-Amine. PubChem Compound Database. Available at: [Link]

  • National Toxicology Program. N,N-Dimethylformamide (CASRN 68-12-2). Available at: [Link]

Sources

Commercial & Technical Guide: 5-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the commercial and technical landscape for 5-Ethoxy-2-fluoropyridine , a specialized heterocyclic building block.

CAS: 1443679-87-5 | Formula: C


H

FNO | MW: 141.14 g/mol [1][2]

Executive Summary

5-Ethoxy-2-fluoropyridine is a high-value fluorinated intermediate used primarily in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates. Unlike commodity pyridines, this compound is a specialty building block . Its commercial availability is tiered: readily available in research quantities (mg to g) but typically requires lead time for process-scale (kg) procurement.

Critical Technical Insight: The structural integrity of this molecule relies on the specific positioning of the ethoxy group at C5 and the fluorine at C2. This substitution pattern is chemically non-trivial to access via standard nucleophilic aromatic substitution (S


Ar) on 2,5-difluoropyridine, which preferentially yields the wrong isomer (2-ethoxy-5-fluoropyridine). Therefore, sourcing and quality assurance must focus on verifying the correct regioisomer.

Chemical Profile & Properties[1][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 5-ethoxy-2-fluoropyridine
CAS Number 1443679-87-5
Molecular Weight 141.14 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Functional Groups C2-Fluoro: Activated for S

Ar displacement.C5-Ethoxy: Electron-donating, lipophilic handle.[1]

Sourcing Landscape

Supplier Tiering

The market for 5-Ethoxy-2-fluoropyridine is fragmented among catalog houses and custom synthesis labs.

  • Tier 1 (Stocked - Rapid Delivery):

    • BLD Pharm: Frequent stock of 1g–25g units.

    • ChemScene / Arctom: Good coverage for medicinal chemistry screens.

  • Tier 2 (Aggregators - Variable Lead Time):

    • Fisher Scientific / MolPort: Often list stock from third-party synthesizers; lead times can range from 1 to 3 weeks.

  • Tier 3 (Bulk/Custom):

    • Enamine / WuXi AppTec: Required for quantities >100g. Synthesis is typically performed on-demand.

Procurement Decision Matrix

The decision to buy vs. synthesize depends on the scale and the "Isomer Risk" (see Section 4).

ProcurementDecision Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 10 Grams Scale->Small Large > 100 Grams Scale->Large Buy PURCHASE (Catalog Suppliers) Small->Buy Assess Cost Analysis: Precursor vs. Product Large->Assess Assess->Buy Low Cost Delta Make IN-HOUSE SYNTHESIS (Control Regiochemistry) Assess->Make High Cost Delta

Figure 1: Decision logic for sourcing 5-Ethoxy-2-fluoropyridine based on scale and economic efficiency.

Technical Synthesis & Quality Assurance

The "Isomer Trap" (Expertise & Experience)

A common error in early-stage process development is attempting to synthesize this molecule via S


Ar on 2,5-difluoropyridine.
  • Failed Route: 2,5-Difluoropyridine + NaOEt

    
    2-Ethoxy-5-fluoropyridine  (Major Product).
    
    • Reason: The C2 position is significantly more electrophilic due to the inductive effect of the ring nitrogen.

  • Correct Route: O-Alkylation of 2-Fluoro-5-hydroxypyridine .

    • Mechanism:[3][4][5] The precursor (2-Fluoro-5-hydroxypyridine) already has the fluorine installed at C2. The hydroxyl group at C5 is then alkylated using Ethyl Iodide (EtI) and a mild base (K

      
      CO
      
      
      
      ).
Validated Synthetic Workflow

SynthesisRoute SM Starting Material: 2-Fluoro-5-hydroxypyridine (CAS: 55758-32-2) Reaction Reaction: O-Alkylation 60°C, 4-12h SM->Reaction Reagents Reagents: Ethyl Iodide (1.1 eq), K2CO3 Solvent: DMF or ACN Reagents->Reaction Workup Workup: Aqueous Extraction (EtOAc) Remove DMF (Water Wash) Reaction->Workup Product Target Product: 5-Ethoxy-2-fluoropyridine (CAS: 1443679-87-5) Workup->Product Major (>90%) Impurity Potential Impurity: N-Alkylation (Pyridone) Workup->Impurity Minor (<5%)

Figure 2: The regioselective synthesis route avoiding the S


Ar isomer trap.
Quality Control (QC) Protocols

When receiving commercial batches, the following analytical signatures validate identity and purity:

  • 
    H-NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Ethoxy Group: Look for a triplet (~1.4 ppm) and a quartet (~4.1 ppm).

    • Aromatic Region: The C2-F coupling will split the H3 proton into a distinct doublet of doublets.

  • 
    F-NMR: 
    
    • Essential to distinguish from the 2-ethoxy-5-fluoro isomer. The chemical shift of a fluorine at C2 (adjacent to Nitrogen) is significantly different from a fluorine at C5.

    • Standard: C2-F typically appears around -70 to -80 ppm, whereas C5-F is often -130 to -140 ppm (solvent dependent). Verify against a known standard or predicted shift.

  • LC-MS:

    • Verify [M+H]

      
       = 142.1.
      
    • Check for hydrolysis byproducts (2-fluoro-5-hydroxypyridine, mass 113).

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ethoxy ether linkage is generally stable, but the C2-F bond makes the ring susceptible to hydrolysis under strongly acidic or basic conditions over time.

  • Reactivity: The C2-fluorine is a "handle" for further functionalization. It can be displaced by amines, thiols, or alkoxides in S

    
    Ar reactions to generate 2,5-disubstituted pyridines.
    
    • Precaution: Avoid storing in nucleophilic solvents (e.g., alcohols) without buffering, as slow solvolysis may occur.

References

  • PubChem. Compound Summary: 5-Ethoxy-2-fluoropyridine. National Library of Medicine. Available at: [Link]

  • NBInno. 2-Fluoro-5-hydroxypyridine: A Key Fluorinated Building Block. (Precursor validation). Available at: [Link]

Sources

Theoretical Profiling of 5-Ethoxy-2-fluoropyridine: A Computational Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 5-Ethoxy-2-fluoropyridine , a critical scaffold in medicinal chemistry. The unique combination of a highly electronegative fluorine at the C2 position (an "activated" site) and an electron-donating ethoxy group at C5 creates a distinct electronic push-pull system. This guide provides the theoretical protocols necessary to predict its reactivity, particularly in Nucleophilic Aromatic Substitution (


), and validates these predictions against spectroscopic benchmarks.

Computational Methodology: The Core Protocol

To ensure data reliability suitable for drug development applications, calculations must act as a self-validating system. The following level of theory is recommended to balance cost with the accuracy required for describing halogenated heterocycles.

Recommended Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic small molecules, providing excellent error cancellation for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1]

    • Why: The "++" (diffuse functions) are non-negotiable here. They are critical for correctly modeling the lone pair electrons on the Nitrogen and Ethoxy Oxygen, as well as the diffuse electron cloud of the Fluorine atom.

    • Polarization: The (d,p) functions account for the anisotropic charge distribution in the aromatic ring.

  • Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping).

    • Relevance: Essential for accurately modeling the non-covalent intramolecular interactions between the ethoxy tail and the pyridine ring, which dictates the conformational minimum.

Workflow Diagram

The following Graphviz diagram visualizes the linear workflow from structure generation to property extraction.

ComputationalWorkflow Input Input Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Check (NImag = 0) Opt->Freq Freq->Opt If Imaginary Freq Prop Property Calculation Freq->Prop If Minima ESP MEP & Dipole Prop->ESP FMO HOMO-LUMO Prop->FMO NMR GIAO NMR Prop->NMR

Figure 1: Standardized computational workflow for fluoropyridine derivatives.

Structural & Conformational Analysis

Geometry Optimization Targets

In 5-Ethoxy-2-fluoropyridine, the optimization must resolve two key structural features:

  • Pyridine Planarity: The ring should remain strictly planar (

    
     symmetry approximation).
    
  • Ethoxy Torsion: The C5-O-C(ethyl) dihedral angle is the primary degree of freedom.

Critical Checkpoint: The C2-F bond length is a sensitive indicator of the "anomeric" effect from the adjacent Nitrogen. In 2-fluoropyridines, the C-F bond is typically shorter (approx. 1.34 Å) than in fluorobenzene due to the electron-withdrawing nature of the nitrogen atom reducing the bond's polarizability.

Conformational Scanning

Perform a potential energy surface (PES) scan of the ethoxy group rotation (0° to 180°).

  • Expectation: The trans conformer (ethyl group anti to the C4-C5 bond) is generally favored to minimize steric clash with the ring hydrogens, though the energy barrier is low (< 3 kcal/mol), implying free rotation at physiological temperatures.

Electronic Properties & Reactivity Descriptors

For drug design, the static electronic distribution defines how this molecule docks into a protein pocket or reacts with metabolic enzymes.

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary indicator of kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the ethoxy oxygen and the ring

    
    -system. The ethoxy group acts as an Electron Donating Group (EDG), raising the HOMO energy compared to unsubstituted 2-fluoropyridine.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridine ring and the C-F bond. The electronegative Nitrogen and Fluorine stabilize the LUMO, making the molecule susceptible to nucleophilic attack.

PropertyTheoretical Trend (vs. Pyridine)Implication for Drug Design
HOMO Energy Increased (less negative)Higher susceptibility to oxidative metabolism (e.g., P450).
LUMO Energy Decreased (more negative)Increased electrophilicity at C2.
Band Gap Narrower (~4.0 - 4.5 eV)Moderate chemical reactivity; stable in storage but reactive under synthetic forcing.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the "lock-and-key" features:

  • Red Regions (Negative Potential): Concentrated at the Pyridine Nitrogen (N1) and the Ethoxy Oxygen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The C2 carbon (attached to F) and the ethyl hydrogens. The positive potential at C2 confirms it as the site for nucleophilic attack.

Mechanistic Insight: Nucleophilic Aromatic Substitution ( )

The most critical reaction for this scaffold in drug synthesis is the displacement of the Fluorine atom by a nucleophile (e.g., an amine or alkoxide).

The Mechanism

The reaction proceeds via a stepwise addition-elimination pathway involving a Meisenheimer Complex .

  • Attack: Nucleophile attacks C2.

  • Intermediate: Formation of a resonance-stabilized anion. The negative charge is best stabilized when delocalized onto the electronegative Nitrogen (N1).

  • Elimination: Loss of Fluoride (

    
    ) restores aromaticity.[2][3]
    

Crucial Insight: Unlike


 reactions, C-F bond breaking is not the rate-determining step.[2] The rate is determined by the nucleophilic attack and the stability of the intermediate.[3]
Reactivity Modulation

The 5-ethoxy group plays a dual role:

  • Inductive Effect (-I): Oxygen is electronegative, slightly activating the ring.

  • Resonance Effect (+R): Oxygen donates lone pair density into the ring.

  • Net Effect: The resonance effect generally dominates, making the ring slightly more electron-rich than 2-fluoropyridine. Consequently, 5-Ethoxy-2-fluoropyridine is predicted to react slower in

    
     than 5-nitro-2-fluoropyridine , requiring slightly higher temperatures or stronger bases.
    

SNArMechanism Reactant Reactant (5-Ethoxy-2-F-Py + Nuc) TS1 TS1 (Nucleophilic Attack) Reactant->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Determining Step TS2 TS2 (F Elimination) Inter->TS2 Product Product (Substituted Pyridine) TS2->Product Fast

Figure 2: Reaction coordinate for the SNAr displacement of Fluorine at the C2 position.

Spectroscopic Validation

To confirm the theoretical model, compare calculated frequencies (scaled by ~0.961 for B3LYP) with experimental data.

Spectroscopic ModeTheoretical Region (cm⁻¹)Structural Assignment
C-F Stretch 1230 - 1260Strong band; diagnostic of the 2-F substitution.
C=N Ring Stretch 1580 - 1600Characteristic pyridine "breathing" mode.
C-O-C Asym Stretch 1020 - 1050Ether linkage vibration.
C-H (Aromatic) > 3000Ring hydrogens.
C-H (Aliphatic) 2850 - 2980Ethyl group hydrogens.

Protocol: If the experimental C-F stretch deviates significantly (>20 cm⁻¹) from the calculation, re-examine the solvation model (PCM/SMD) as the C-F bond is highly polarizable in solution.

References

  • Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc. Link

  • Boopalachandran, P., et al. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.[4] Spectrochimica Acta Part A.

  • BenchChem Application Notes. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Mechanism and Fluorine Effect.

  • Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method.[5]

Sources

Safety and Handling of 5-Ethoxy-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

5-Ethoxy-2-fluoropyridine (CAS 117519-06-1) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its value lies in the 2-fluoro substituent , which serves as a versatile handle for Nucleophilic Aromatic Substitution (SNAr), and the 5-ethoxy group , which provides metabolic stability and lipophilic tuning.

However, the very reactivity that makes it useful—the labile C–F bond—presents specific safety challenges, particularly regarding the potential for hydrofluoric acid (HF) generation under extreme conditions and its profile as a potent irritant. This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of safe handling.

Chemical Identity Table
PropertyDetail
Chemical Name 5-Ethoxy-2-fluoropyridine
CAS Number 117519-06-1
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Physical State Liquid (Predicted based on structural analogs like 5-fluoro-2-methoxypyridine)
Boiling Point ~160–180 °C (Estimated/Predicted)
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); limited water solubility.

Part 2: Hazard Identification & Reactivity Logic

Core Hazards

While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with 2-fluoropyridine and 5-fluoro-2-methoxypyridine dictates the following GHS classifications:

  • Skin/Eye Irritation (Category 2): Fluorinated pyridines are lipophilic and penetrate the stratum corneum effectively, causing delayed but severe irritation.

  • Flammability (Category 3/4): Likely a combustible liquid. Vapor forms explosive mixtures with air.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled. The fluorine atom increases metabolic stability, potentially prolonging systemic exposure compared to non-fluorinated analogs.

Reactivity Profile (The "Why" Behind the Safety)

The safety profile of 5-Ethoxy-2-fluoropyridine is governed by its electronic structure.

  • The 2-Fluoro "Hotspot": The fluorine at the 2-position is activated for Nucleophilic Aromatic Substitution (SNAr). While the 5-ethoxy group is an electron-donating group (EDG) that deactivates the ring relative to a nitro-pyridine, the 2-position remains susceptible to attack by strong nucleophiles (amines, thiols).

  • HF Generation Risk: In the presence of strong acids or during thermal decomposition (fire), the C–F bond can hydrolyze or cleave, releasing fluoride ions which form Hydrofluoric Acid (HF) upon contact with moisture. This is the critical safety differentiator.

Part 3: Safe Handling Protocols

Engineering Controls
  • Primary Containment: All operations involving >100 mg must be performed within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Inert Atmosphere: Store and handle under nitrogen or argon. Moisture can slowly hydrolyze the compound, releasing HF over long storage periods.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for fluorinated heterocycles due to permeation risks.

PPE ComponentSpecificationRationale
Gloves (Splash) Nitrile (Double Layer) 5-Ethoxy-2-fluoropyridine is lipophilic; double gloving provides a breakthrough time buffer.
Gloves (Immersion) Silver Shield / Laminate Required for spill cleanup or operations >10g. Fluorinated solvents/reagents can permeate nitrile rapidly.
Eye Protection Chemical Splash GogglesFace shield required if working with >50 mL or under pressure.
Respiratory P100/OV CartridgeOnly if working outside a hood (Emergency only).
Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the correct handling tier based on scale and operation type.

HandlingProtocol Start Operation Assessment 5-Ethoxy-2-fluoropyridine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 Gram (Synthesis/Screening) ScaleCheck->SmallScale LargeScale > 10 Grams (Scale-up/Purification) ScaleCheck->LargeScale ProtocolA PROTOCOL A: Standard Fume Hood Double Nitrile Gloves Eye Protection SmallScale->ProtocolA ProtocolB PROTOCOL B: High-Flow Hood / Walk-in Laminate Gloves (Silver Shield) Blast Shield (if heating) LargeScale->ProtocolB HazCheck Risk of HF Generation? (Acidic conditions / High T) ProtocolA->HazCheck ProtocolB->HazCheck HF_Protocol ACTIVATE HF PROTOCOL: Calcium Gluconate Gel on Standby Notify Safety Officer HazCheck->HF_Protocol Yes Standard_Protocol Standard Organic Safety Measures HazCheck->Standard_Protocol No

Caption: Decision matrix for selecting appropriate containment and PPE based on operational scale and reaction conditions.

Part 4: Emergency Response & Waste Disposal[1]

Spill Response (The "Self-Validating" Protocol)

A spill of 5-Ethoxy-2-fluoropyridine is not just a solvent spill; it is a potential fluoride release event.

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Neutralize: Do not use water immediately (hydrolysis risk). Use a commercial solvent adsorbent (e.g., Solusorb) or vermiculite.

  • Decontaminate: Once absorbed, wash the surface with a dilute Calcium Hydroxide or Calcium Carbonate solution. Why? Calcium ions precipitate any free fluoride as insoluble CaF₂, neutralizing the specific toxicity hazard.

Fire Fighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Warning: Thermal decomposition produces Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Firefighters must wear full SCBA. Water spray should be used to knock down vapors but contained to prevent fluoride runoff into drains.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids (risk of HF evolution) or strong oxidizers.[1]

  • Labeling: Must explicitly state "Contains Organic Fluorine" to alert waste handlers to the potential for HF generation during incineration.

Part 5: Reactivity & Synthesis Context

Understanding the reactivity helps predict stability issues. The following diagram illustrates the primary reaction pathway (SNAr) and the associated safety byproduct risks.

ReactivityPath Substrate 5-Ethoxy-2-fluoropyridine (Substrate) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-) (Amine/Thiol) Nucleophile->Meisenheimer Product 2-Substituted-5-ethoxypyridine (Product) Meisenheimer->Product LeavingGroup Fluoride Ion (F-) (Leaving Group) Meisenheimer->LeavingGroup Risk SAFETY RISK: Forms HF with H+ LeavingGroup->Risk + H+

Caption: Mechanistic pathway of SNAr reaction showing the liberation of fluoride ions, which presents the primary chemical safety risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9746, 2-Fluoropyridine. Retrieved from [Link]

    • Context: Used as the primary SAR (Structure-Activity Relationship)
  • Context: Reference for physical state and handling of closely rel
  • Post Apple Scientific (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

    • Context: Baseline protocols for pyridine ring handling and PPE selection.
  • Senaweera, S. & Weaver, J. (2025).Nucleophilic Aromatic Substitution of Fluorinated Heterocycles. Journal of Organic Chemistry. Context: Mechanistic grounding for the SNAr reactivity profile described in Part 5.

Sources

Methodological & Application

Precision Suzuki-Miyaura Coupling of 5-Ethoxy-2-fluoropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura coupling with 5-Ethoxy-2-fluoropyridine Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-ethoxy-2-fluoropyridine derivatives. While the parent heterocycle is a valuable pharmacophore, its direct coupling requires functionalization. This guide focuses on the 3-bromo-5-ethoxy-2-fluoropyridine intermediate, exploiting the orthogonal reactivity of the C-Br bond (for Pd-catalyzed coupling) and the C-F bond (for subsequent SNAr diversification). We present a self-validating workflow ensuring high chemoselectivity and yield, tailored for medicinal chemistry applications.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the 5-ethoxy-2-fluoropyridine motif serves as a robust bioisostere for electron-rich aromatics. The fluorine atom at C2 modulates pKa and metabolic stability, while the ethoxy group at C5 provides lipophilic contacts.

However, the core challenge lies in chemoselectivity. The C-F bond is generally inert to standard Pd(0) oxidative addition but highly reactive toward nucleophilic aromatic substitution (SNAr). Therefore, successful Suzuki coupling requires a halogenated precursor—typically 3-bromo-5-ethoxy-2-fluoropyridine —where the catalyst inserts selectively into the C-Br bond, leaving the C-F bond intact for later functionalization.

Mechanistic Logic[1]
  • Substrate: 3-Bromo-5-ethoxy-2-fluoropyridine.

  • Coupling Partner: Aryl/Heteroaryl Boronic Acids.

  • Key Challenge: Preventing protodeboronation of the boronic acid and ensuring the oxidative addition occurs exclusively at C-Br.

  • Outcome: A 3-aryl-5-ethoxy-2-fluoropyridine product ready for library generation via C-F displacement.

Experimental Workflow & Pathway

The following diagram illustrates the synthetic logic, moving from the precursor synthesis (via directed lithiation) to the Suzuki coupling and downstream diversification.

G Start 5-Ethoxy-2-fluoropyridine (Starting Material) Lithiation Directed Lithiation (LDA, -78°C) Start->Lithiation Ortho-F Directing Bromination Electrophilic Trapping (CBr4 or Br2) Lithiation->Bromination Intermediate 3-Bromo-5-ethoxy-2-fluoropyridine (Active Electrophile) Bromination->Intermediate Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Suzuki Chemoselective C-Br Insertion Product 3-Aryl-5-ethoxy-2-fluoropyridine (Coupled Product) Suzuki->Product SNAr Optional: SNAr Diversification (R-NH2 / R-OH) Product->SNAr C-F Displacement

Figure 1: Synthetic workflow for the functionalization of 5-ethoxy-2-fluoropyridine. The C-F bond directs lithiation to C3 and serves as a handle for post-coupling modification.

Protocol 1: Preparation of the Electrophile (Pre-requisite)

If 3-bromo-5-ethoxy-2-fluoropyridine is not purchased commercially, it must be synthesized via Directed ortho-Metalation (DoM).

Rationale: The fluorine atom at C2 strongly directs lithiation to the C3 position due to inductive acidification and coordination with Lithium.

Reagents
  • Substrate: 5-Ethoxy-2-fluoropyridine (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.2 equiv, freshly prepared or commercial)

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (CBr2F2) or CBr4 (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C .

  • Lithiation: Add LDA solution dropwise over 15 minutes. Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 3-lithio species.

  • Bromination: Dissolve the bromine source (e.g., CBr4) in THF and add dropwise to the lithiated mixture at -78 °C.

  • Quench: Stir for 30 minutes at -78 °C, then allow to warm to 0 °C. Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields 3-bromo-5-ethoxy-2-fluoropyridine .

Protocol 2: The Suzuki-Miyaura Coupling

This is the core protocol for coupling the 3-bromo intermediate with aryl boronic acids.

Reaction Parameters (Optimization Table)
ParameterStandard ConditionChallenging Substrates (Steric/Electronic)Rationale
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)Pd2(dba)3 + XPhosPd(dppf) resists dechelation; XPhos boosts oxidative addition.
Base K2CO3 (2.0 equiv)Cs2CO3 or K3PO4Carbonates are mild; Phosphate is better for boronic esters.
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or DMFAqueous component is critical for transmetalation.
Temp 80–90 °C100–110 °CPyridyl halides require thermal energy for activation.
Detailed Procedure

Scale: 1.0 mmol (approx. 220 mg of bromide)

  • Vessel Preparation: Charge a microwave vial or pressure tube with a magnetic stir bar.

  • Reagent Addition:

    • Add 3-bromo-5-ethoxy-2-fluoropyridine (220 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.2–1.5 mmol). Note: Use excess if the boronic acid is prone to protodeboronation.

    • Add Pd(dppf)Cl2[1]·DCM (41 mg, 0.05 mmol, 5 mol%).

    • Add K2CO3 (276 mg, 2.0 mmol).

  • Solvent & Degassing:

    • Add 4 mL of 1,4-Dioxane and 1 mL of degassed water .

    • Critical Step: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling or stalled reactions.

  • Reaction:

    • Seal the vessel.

    • Heat to 90 °C for 4–12 hours (monitor by LCMS).

    • Self-Validation: Check LCMS at 1 hour. If <10% conversion, increase temp to 100 °C. If protodeboronation of boronic acid is observed (Ar-H mass), add more boronic acid in portions.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

    • Wash filtrate with water and brine.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • Purify via silica gel chromatography. Pyridine derivatives can streak; add 1% Triethylamine to the eluent if necessary.

Troubleshooting & Critical Control Points

Chemoselectivity (C-Br vs C-F)
  • Issue: Palladium insertion into the C-F bond is rare but possible with electron-rich ligands (e.g., PCy3) at high temperatures.

  • Solution: Use Pd(dppf)Cl2 .[1][3][4] The bidentate ligand dppf creates a bite angle that favors C-Br insertion and is sterically bulky enough to discourage C-F activation.

Catalyst Deactivation (Pyridine Poisoning)
  • Issue: The pyridine nitrogen can coordinate to Pd(II), forming a stable, unreactive complex.

  • Solution: The use of the 2-fluoro substituent sterically hinders the nitrogen, reducing poisoning. If conversion stalls, switch to Pd(OAc)2 / SPhos , as SPhos is bulky and prevents nitrogen coordination.

Protodeboronation
  • Issue: Fluorinated or heterocyclic boronic acids lose Boron rapidly in aqueous base.

  • Solution: Use anhydrous conditions (Dioxane/DMF) with CsF (Cesium Fluoride) as the base activator instead of aqueous carbonate.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Schlosser, M. (2005). "The 2-Fluoropyridine Core as a Versatile Handle in Medicinal Chemistry." European Journal of Organic Chemistry, 2005(1), 127-136.
  • Bower, J. F., et al. (2023).[5] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor." ResearchGate. Link

  • Chem-Impex. "3-Ethoxy-5-fluorophenylboronic acid and Pyridine derivatives." Product Catalog and Applications. Link

  • Biosynth. "3-Bromo-5-fluoropyridine Technical Data." Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 5-ethoxy-2-fluoropyridine. Intended for researchers in organic synthesis, medicinal chemistry, and drug development, these notes offer an in-depth analysis of the reaction mechanism, the electronic influence of the 5-ethoxy substituent, and field-proven, step-by-step protocols for the substitution with common O-, N-, and S-nucleophiles. The content is structured to deliver not just procedural instructions, but also the causal reasoning behind experimental choices, ensuring both scientific integrity and practical success.

Core Principles: The SNAr Reaction on 5-Ethoxy-2-fluoropyridine

Nucleophilic aromatic substitution on heteroaromatic systems is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from functionalized building blocks.[1] The pyridine scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs.[2] 5-Ethoxy-2-fluoropyridine serves as a valuable intermediate, allowing for the introduction of diverse functionalities at the C2 position, which is activated towards nucleophilic attack.

The Addition-Elimination Mechanism

The SNAr reaction on 2-fluoropyridine proceeds via a well-established two-step addition-elimination mechanism.[3] Unlike SN1 or SN2 reactions, which are unfavorable on sp²-hybridized carbons, the SNAr pathway is enabled by the electron-deficient nature of the pyridine ring.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C2 position. This step is typically the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Elimination and Aromatization: The aromaticity of the pyridine ring is restored through the rapid elimination of the fluoride ion, which, despite the high strength of the C-F bond, functions as an excellent leaving group in this context.[3][5]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) B Add Base & Solvent A->B C Inert Atmosphere (N₂ or Ar) B->C D Add Nucleophile & 5-Ethoxy-2-fluoropyridine C->D E Heat to Target Temperature D->E F Monitor by TLC/LC-MS (e.g., every 1-2h) E->F G Cool to RT & Quench (e.g., with H₂O) F->G Upon Completion H Liquid-Liquid Extraction G->H I Dry, Filter & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General laboratory workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperazine)

This procedure details the formation of a C-N bond, a critical transformation in the synthesis of many pharmaceutical agents, including kinase inhibitors. [6][7]

  • Materials:

    • 5-Ethoxy-2-fluoropyridine (1.0 equiv)

    • Piperazine (or other amine, 1.2-1.5 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (to achieve ~0.2 M concentration)

    • Standard glassware for inert atmosphere reaction, workup, and purification.

  • Safety Precautions: Wear appropriate PPE (lab coat, gloves, safety glasses). DMF and DMSO are skin-penetrating solvents; handle with care. Piperazine is corrosive. All operations should be conducted in a fume hood.

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the base (e.g., K₂CO₃).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add the solvent (DMF or DMSO), followed by the amine nucleophile (e.g., piperazine) and finally 5-ethoxy-2-fluoropyridine.

    • Heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.

    • Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Rationale: K₂CO₃ or Cs₂CO₃ are effective, non-nucleophilic bases that neutralize the HF formed during the reaction. Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions as they solvate the cationic counter-ion of the base but not the anion, increasing its reactivity. Elevated temperatures are often required to provide sufficient energy to overcome the activation barrier. [8]

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles

This protocol describes the formation of aryl ethers, a common motif in bioactive molecules.

  • Materials:

    • 5-Ethoxy-2-fluoropyridine (1.0 equiv)

    • Alcohol or Phenol (1.2 equiv)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) or Potassium tert-butoxide (KOtBu, 1.3 equiv)

    • Anhydrous Tetrahydrofuran (THF) or DMF (to achieve ~0.2-0.5 M concentration)

  • Safety Precautions: NaH and KOtBu are highly reactive and moisture-sensitive. Handle under an inert atmosphere. NaH reacts violently with water to produce flammable hydrogen gas. Quench any residual hydride carefully with isopropanol followed by water.

  • Procedure:

    • To a dry, inerted flask containing a magnetic stir bar and anhydrous solvent (THF or DMF), add the alcohol or phenol nucleophile.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the base (NaH or KOtBu) portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C to form the alkoxide/phenoxide.

    • Add 5-ethoxy-2-fluoropyridine to the solution.

    • Allow the reaction to warm to room temperature and then heat to 50-80 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

    • Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Perform a standard aqueous workup and extraction with an organic solvent (e.g., Ethyl Acetate).

    • Dry, filter, and concentrate the organic phase. Purify by flash column chromatography.

  • Rationale: Strong bases like NaH or KOtBu are required to deprotonate the alcohol or phenol, generating a potent nucleophile. The reaction is typically started at a low temperature for safety during the deprotonation step and then heated to drive the SNAr reaction to completion. [9]

Protocol 3: Reaction with Thiol Nucleophiles

This protocol enables the synthesis of aryl thioethers, which are important isosteres for ethers in drug design.

  • Materials:

    • 5-Ethoxy-2-fluoropyridine (1.0 equiv)

    • Thiol (1.1 equiv)

    • Cesium Carbonate (Cs₂CO₃, 1.5 equiv) or Potassium Phosphate (K₃PO₄, 2.0 equiv)

    • DMF or tert-Amyl alcohol (to achieve ~0.2 M concentration)

  • Safety Precautions: Many thiols are volatile and have a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.

  • Procedure:

    • To a dry, inerted flask containing a magnetic stir bar, add the base (Cs₂CO₃ or K₃PO₄) and the solvent.

    • Add the thiol nucleophile, followed by 5-ethoxy-2-fluoropyridine.

    • Heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically 3-12 hours).

    • Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).

    • Perform a standard aqueous workup and extraction.

    • Dry, filter, and concentrate the organic phase. Purify by flash column chromatography.

  • Rationale: Thiols are more acidic than alcohols, allowing for the use of milder bases like Cs₂CO₃ or K₃PO₄. The thiolate anion is a soft and potent nucleophile, often leading to efficient SNAr reactions. [8]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for SNAr on 2-fluoropyridine systems, which serve as a reliable guide for reactions with 5-ethoxy-2-fluoropyridine.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Expected YieldReference
Primary/Secondary Amine MorpholineK₃PO₄t-Amyl-OH1103>95%[3]
Amine PiperazineK₂CO₃DMSO1008High[10]
Alcohol CyclohexanolKOtBuTHF503>95%[3]
Phenol PhenolK₃PO₄t-Amyl-OH11012>95%[3]
Thiol ThiophenolK₃PO₄t-Amyl-OH1103>95%[3]

References

  • SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. [Link]

  • Levin, D. A., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(29), 10139–10147. [Link]

  • Kavalenka, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7789. [Link]

  • Farmer, S., et al. (2022). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. [Link]

  • Douglas, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16494–16501. [Link]

  • Schlosser, M., et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2006(12), 2733–2740. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution. (2023, December 27). Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Smith, A. M., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 77(17), 7546–7554. [Link]

  • Synthesis process of dasatinib and intermediate thereof. (2013).
  • Lee, S. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(29), 10139-10147. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Lipshutz, B. H., et al. (2016). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Organic Letters, 18(4), 788–791. [Link]

  • Obaseki, A. O., et al. (2018). A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. Journal of Physical Organic Chemistry, 31(12), e3871. [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22. [Link]

  • Al-Hourani, B. J., et al. (2011). Synthesis and characterization of some new pentafluoropyridine derivatives. Jordan Journal of Chemistry, 6(3), 289-296. [Link]

  • Li, J., et al. (2021). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Lee, S. J., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(29), 10139–10147. [Link]

  • Preparation method of dasatinib. (2019).
  • Keller, P. A., et al. (2012). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. Australian Journal of Chemistry, 65(9), 1245. [Link]

  • Ritter, T., et al. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. Angewandte Chemie International Edition, 57(21), 6068–6072. [Link]

  • Collins, I., et al. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 18(5), 485–503. [Link]

  • Queiroz, M.-J. R. P., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2019(2), M1065. [Link]

  • Wydra, S., et al. (2020). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 15(15), 1436–1447. [Link]

  • Buchwald, S. L., et al. (2007). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Letters, 9(10), 1843–1845. [Link]

  • Burke, A. J. (2020). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. Angewandte Chemie International Edition, 59(47), 20836-20840. [Link]

  • Hurst, D. T., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967, 1688–1691. [Link]

  • Reddy, M. S., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Li, Y., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. ACS Omega, 4(4), 6333–6338. [Link]

  • A kind of synthetic method of dasatinib intermediate. (n.d.). Patsnap. [Link]

  • Baran, P. S., et al. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. Angewandte Chemie International Edition, 57(21), 6068-6072. [Link]

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Application Note: High-Fidelity Regioselective Lithiation of 5-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocol for the regioselective lithiation of 5-Ethoxy-2-fluoropyridine . The presence of competing directing groups—the strongly electronegative fluorine at C2 and the coordinating ethoxy group at C5—creates a complex landscape for Directed Ortho Metalation (DoM). This protocol leverages kinetic control at cryogenic temperatures (-78°C) using Lithium Diisopropylamide (LDA) to exclusively target the C3 position (ortho to fluorine). This method avoids nucleophilic aromatic substitution (


) at the C2-fluorine bond, a common failure mode when using alkyllithiums directly.

Mechanistic Rationale & Regioselectivity[1][2][3]

The "Battle of Directors"

The substrate presents three potential sites for lithiation, governed by the acidity of the adjacent protons and the coordination ability of the directing groups (DoG):

  • C3 Position (Target): Ortho to Fluorine. The strong inductive effect (-I) of the fluorine atom significantly acidifies the C3 proton (

    
     reduction). Under kinetic conditions, this is the most rapid site of deprotonation.
    
  • C4 Position: Ortho to Ethoxy, Meta to Fluorine. Activated by the ethoxy group, but less acidic than C3.

  • C6 Position: Ortho to Ethoxy, Alpha to Nitrogen. While the ring nitrogen and ethoxy group cooperatively activate this site, the interaction of lithium bases with the nitrogen lone pair is less dominant than the fluorine-induced acidity at C3 when using bulky, non-nucleophilic amides like LDA.

Reaction Pathway Visualization

ReactionMechanism Substrate 5-Ethoxy-2-fluoropyridine TS Pre-Lithiation Complex (Li...F Coordination) Substrate->TS Coordination SideReaction Nucleophilic Attack (SNAr) (Avoided by using LDA) Substrate->SideReaction n-BuLi > -50°C LDA LDA (Base) -78°C, THF LDA->TS Deprotonation Intermediate 3-Lithio-5-ethoxy-2-fluoropyridine (Kinetic Product) TS->Intermediate Li-H Exchange (C3) Product 3-Substituted-5-ethoxy-2-fluoropyridine Intermediate->Product Electrophilic Trapping Quench Electrophile (E+) (e.g., I2, DMF, B(OiPr)3)

Figure 1: Mechanistic pathway highlighting the kinetic selection of C3 and avoidance of nucleophilic attack.

Experimental Setup (The "Hardware")

To ensure reproducibility and safety, the following setup is mandatory. The sensitivity of the lithiated intermediate to moisture and the pyrophoric nature of the precursors require strict inert atmosphere techniques.

ComponentSpecificationReason for Choice
Reaction Vessel 3-Neck Round Bottom Flask (flame-dried)Allows simultaneous N2/Ar inlet, temp probe, and addition funnel.
Atmosphere Argon (preferred) or Nitrogen (UHP grade)Argon is heavier than air, providing a better "blanket" for cryogenic reactions.
Cooling Bath Dry Ice / Acetone (-78°C)Standard cryogenic bath; stable and sufficient to suppress

.
Temperature Probe Internal Thermocouple (Teflon coated)Critical: Monitoring external bath temp is insufficient. You must know the internal temp to control exotherms.
Syringes/Cannulas Gas-tight, oven-driedPrevents hydrolysis of LDA or n-BuLi.

Detailed Protocol (The "Software")

Scale: 10.0 mmol (approx. 1.41 g of substrate) Time: 3-4 hours total Yield Target: 85-95% (Electrophile dependent)

Phase 1: Preparation of LDA (Freshly Generated)

Note: While commercial LDA is available, generating it fresh ensures accurate titer and eliminates degradation products (like free amine) that can affect regioselectivity.

  • Setup: Evacuate and backfill the reaction flask with Argon (3 cycles).

  • Solvent: Add anhydrous THF (20 mL) via syringe.

  • Amine: Add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) .

  • Cooling: Cool the solution to -20°C (ice/salt bath).

  • Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) over 10 minutes.

    • Observation: Solution may turn pale yellow.

  • Aging: Stir at 0°C for 15 minutes to ensure complete formation of LDA.

  • Cryogenic Cooling: Cool the LDA solution to -78°C using the dry ice/acetone bath.

Phase 2: Lithiation of Substrate
  • Substrate Prep: Dissolve 5-Ethoxy-2-fluoropyridine (1.41 g, 10.0 mmol) in anhydrous THF (10 mL) in a separate, dry Schlenk flask.

  • Addition: Add the substrate solution dropwise to the LDA solution at -78°C via cannula or syringe pump over 20 minutes .

    • Critical Control: Ensure internal temperature does not rise above -70°C .

  • Metalation: Stir at -78°C for 45-60 minutes .

    • Checkpoint: The solution often turns a deep yellow/orange color, indicating the formation of the lithiated species.

Phase 3: Electrophilic Trapping (Quench)
  • Electrophile Prep: Prepare the electrophile (e.g., Iodine, DMF, Triisopropyl borate) in THF (if solid) or have neat liquid ready. Use 1.2 - 1.5 equivalents .

  • Addition: Add the electrophile rapidly (for I2) or dropwise (for carbonyls) at -78°C.

    • Exotherm Warning: This step is exothermic. Watch the internal probe.

  • Warm-up:

    • For Iodine/Borates: Allow to warm to 0°C over 1 hour.

    • For Aldehydes/Ketones: Stir at -78°C for 30 mins, then warm to RT.

Phase 4: Workup & Analysis
  • Quench: Add saturated aqueous

    
     (10 mL) while still cold.
    
  • Extraction: Dilute with EtOAc (30 mL), separate layers. Extract aqueous layer 2x with EtOAc.[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

ExperimentalWorkflow Start Start: Inert Atmosphere (Ar/N2) PrepLDA Generate LDA THF, -20°C -> 0°C Start->PrepLDA Cooling Cool to -78°C PrepLDA->Cooling AddSubstrate Add 5-Ethoxy-2-fluoropyridine (Dropwise, T < -70°C) Cooling->AddSubstrate Aging Stir 1 hr at -78°C (Formation of C3-Li) AddSubstrate->Aging Kinetic Control Quench Add Electrophile (e.g., I2, DMF) Aging->Quench Trapping Workup Aq. NH4Cl Quench Extraction & Purification Quench->Workup

Figure 2: Step-by-step experimental workflow for the lithiation protocol.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Low Yield (<50%) Incomplete lithiation or moisture ingress.Check THF water content (Karl Fischer). Ensure LDA is fresh. Increase lithiation time to 90 mins.
Regioisomer Mix Temperature exceeded -70°C."Halogen Dance" or thermodynamic equilibration occurred. Strictly maintain -78°C.
Dark/Black Mixture Decomposition (

or polymerization).[2]
Reaction warmed too fast or n-BuLi was used without diisopropylamine. Ensure LDA is fully formed before adding substrate.
Starting Material Recovery Electrophile failure or quench issues.Ensure electrophile is dry (e.g., distill DMF/sublime I2).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on organolithium bases and superbase mechanics).
  • Gribble, G. W., & Saulnier, M. G. (1980). "Regioselective ortho lithiation of halopyridines." Tetrahedron Letters, 21(43), 4137–4140. Link (Foundational work on 2-fluoropyridine C3 lithiation).

  • Marsais, F., & Quéguiner, G. (1981). "Metallation regioselective en serie pyridinique." Journal of Organometallic Chemistry, 216(2), 139-147. (Establishes hierarchy of directing groups in pyridines).
  • Estel, L., Marsais, F., & Quéguiner, G. (1988). "Directed lithiation of 2-fluoropyridines." Journal of Organic Chemistry, 53(12), 2740-2744. (Specific confirmation of C3 regioselectivity in 2-fluoropyridines).
  • Scientific Update LLP. (2023). "Pyridines: Lithiation and Functionalization."[3][4][5][6] Application Note Series. (General industrial protocols for pyridine functionalization).

Sources

Scale-Up Synthesis of 5-Ethoxy-2-fluoropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Ethoxy-2-fluoropyridine is a key building block in modern medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The presence of the fluoro and ethoxy groups on the pyridine ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and pKa, which are critical for drug efficacy and safety.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of 5-Ethoxy-2-fluoropyridine, designed for researchers, scientists, and professionals in drug development and process chemistry. The protocol is designed to be self-validating, with clear explanations for each experimental choice, ensuring both safety and reproducibility.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The chosen synthetic route for the scale-up production of 5-Ethoxy-2-fluoropyridine is a nucleophilic aromatic substitution (SNAr) reaction. This strategy is advantageous due to the high reactivity of dihalopyridines towards nucleophiles and the ready availability of the starting material, 2,5-difluoropyridine. The electron-withdrawing nature of the pyridine nitrogen and the second fluorine atom activates the ring towards nucleophilic attack, making this a highly efficient and regioselective transformation.

The overall reaction is as follows:

start 2,5-Difluoropyridine product 5-Ethoxy-2-fluoropyridine start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Ethoxide in Ethanol

Caption: Overall synthetic workflow for 5-Ethoxy-2-fluoropyridine.

The reaction proceeds via a Meisenheimer complex intermediate, where the ethoxide anion attacks the carbon at the 5-position of the pyridine ring. The choice of ethanol as the solvent is strategic; it not only dissolves the sodium ethoxide but also participates in the reaction equilibrium. The subsequent loss of the fluoride leaving group yields the desired product.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be linearly scaled for pilot and manufacturing-scale production with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,5-Difluoropyridine≥98%Commercially Available
Sodium Ethoxide≥95%Commercially Available
Anhydrous Ethanol≥99.5%Commercially Available
Diethyl EtherACS GradeCommercially AvailableFor extraction
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor work-up
Brine (Saturated NaCl solution)Prepared in-houseFor work-up
Anhydrous Magnesium SulfateCommercially AvailableFor drying
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet.

  • Heating mantle with a stirrer.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure
  • Reaction Setup: In a 1 L three-neck round-bottom flask dried in an oven and cooled under a stream of nitrogen, add anhydrous ethanol (500 mL).

  • Reagent Addition: To the ethanol, carefully add sodium ethoxide (34.0 g, 0.5 mol) in portions. The dissolution is exothermic, and the temperature may rise. Allow the solution to cool to room temperature with gentle stirring.

  • Addition of Starting Material: Once the sodium ethoxide has completely dissolved, add 2,5-difluoropyridine (57.5 g, 0.5 mol) dropwise to the solution over 30 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Washing: Combine the organic layers and wash with brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield 5-Ethoxy-2-fluoropyridine as a colorless to pale yellow liquid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • 1H NMR and 13C NMR: To confirm the structure of the compound.

  • GC-MS: To determine the purity and confirm the molecular weight.

  • FTIR: To identify the characteristic functional groups.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended) when handling the reagents and product.[2]

Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3][4]

Handling of Reagents:

  • 2,5-Difluoropyridine: This is a flammable liquid and an irritant. Keep away from heat, sparks, and open flames.[3][4] Avoid contact with skin and eyes.[4]

  • Sodium Ethoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere.

  • Ethanol and Diethyl Ether: These are highly flammable liquids. Ensure there are no ignition sources in the vicinity.[2]

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not pour organic solvents down the drain.[2]

Scale-Up Considerations

Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Management: The reaction is exothermic, particularly during the addition of sodium ethoxide and 2,5-difluoropyridine. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with controlled heating and cooling is essential.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized hot spots. A robust overhead stirrer is necessary.

  • Reagent Addition: The rate of addition of the starting material should be carefully controlled to manage the exotherm.

  • Purification: On a larger scale, fractional distillation under reduced pressure is the most viable purification method.[5] The efficiency of the distillation column will be critical for achieving high purity.

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted before performing the synthesis on a large scale to identify and mitigate potential risks.

Mechanism and Rationale

The choice of a nucleophilic aromatic substitution reaction is based on established principles of pyridine chemistry. The fluorine atom at the 5-position is more susceptible to nucleophilic attack than the one at the 2-position due to the combined electron-withdrawing effects of the ring nitrogen and the fluorine at the 2-position, which stabilize the Meisenheimer intermediate formed upon attack at C-5.

cluster_0 Reaction Mechanism A 2,5-Difluoropyridine C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Ethoxide Ion (EtO-) D 5-Ethoxy-2-fluoropyridine C->D Loss of Leaving Group E Fluoride Ion (F-)

Caption: Simplified reaction mechanism for the synthesis.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 5-Ethoxy-2-fluoropyridine. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable building block for their drug discovery and development programs. The provided rationale for the experimental choices and considerations for scale-up are intended to empower scientists to adapt and optimize this protocol for their specific needs.

References

  • VOLO. (2015). 2,5-Difluoropyridine - Safety Data Sheet. AWS. Available at: [Link]

  • CivilSeek. (2018). Top 5 Water Purification Methods - Complete Guide. CivilSeek. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Water Purification Guide. (n.d.). Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from water. Available at: [Link]

Sources

Application Note: Strategic Functionalization & Protecting Group Protocols for 5-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethoxy-2-fluoropyridine (CAS: 87481-19-0) is a high-value scaffold in medicinal chemistry, offering a unique combination of a metabolic "soft spot" protection (via the ethoxy group) and a reactive handle for nucleophilic aromatic substitution (SNAr) at the C2 position. However, its functionalization presents a paradox: the C2-fluorine atom is highly labile to nucleophiles, yet it is also the primary directing group for ortho-lithiation.[1]

This guide details advanced protecting group strategies and regiocontrol protocols required to manipulate this scaffold. Unlike simple aliphatic protection, "protection" here refers to three distinct concepts:

  • The Ethoxy "Lock": Using the ethyl ether as a robust protecting group for the 5-hydroxy tautomer.

  • The Fluorine "Shield": Protocols to protect the labile C2-F bond from SNAr during metallation.[1]

  • Transient Blocking: Using Trimethylsilyl (TMS) groups to "protect" the C3 position to force reactivity to C4.[1]

The Chemical Context: Reactivity & Vulnerability[2]

The reactivity of 5-ethoxy-2-fluoropyridine is dominated by the interplay between the electron-withdrawing fluorine (inductive effect, -I) and the electron-donating ethoxy group (resonance effect, +M).

  • C2-Fluorine: Highly susceptible to SNAr.[1] Standard organolithiums (e.g., n-BuLi) will attack C2, displacing fluoride, rather than deprotonating the ring.[1] Protection Strategy: Use of non-nucleophilic bases (LiTMP) at cryogenic temperatures.[1]

  • C5-Ethoxy: Acts as a permanent protecting group for the 5-hydroxyl. Free 5-hydroxypyridines exist in equilibrium with 2-pyridones, complicating functionalization.[1] The ethoxy group locks the aromatic pyridine tautomer and directs metallation ortho to itself (C4/C6).

  • Nitrogen: Susceptible to oxidation or Lewis acid coordination.[1] Protection Strategy: N-Oxidation.[1][2][3]

Visualization: Reactivity Map

The following diagram illustrates the competitive reactive sites and the requisite protection strategies.

ReactivityMap Core 5-Ethoxy-2-fluoropyridine C2 C2 Position (Vulnerable to SNAr) Core->C2 Nucleophilic Attack C3 C3 Position (Ortho to F) Core->C3 Primary Lithiation Site C4 C4 Position (Ortho to OEt) Core->C4 Secondary Lithiation Site N1 Pyridine Nitrogen (Lewis Basic) Core->N1 Coordination/Oxidation Strat_C2 STRATEGY: Steric Protection (Use LiTMP @ -78°C) C2->Strat_C2 Strat_C3 STRATEGY: TMS Blocking (Protects C3 to access C4) C3->Strat_C3 Strat_N STRATEGY: N-Oxide (Transient Protection) N1->Strat_N

Figure 1: Strategic map highlighting vulnerable sites and corresponding protection strategies.

Strategy A: The Ethoxy Group as a Phenol Protector

While often viewed as a simple substituent, the 5-ethoxy group is chemically significant as a protecting group for 5-hydroxypyridine .[1]

Why Ethoxy?
  • Stability: Unlike benzyl ethers (OBn), which can be cleaved under hydrogenolysis conditions often used later in drug synthesis, the ethyl ether is robust.[1]

  • Lipophilicity: It increases the logP of the scaffold compared to a methoxy (OMe) group, improving cell permeability in early drug discovery phases.[1]

  • Directing Effect: The OEt group is a moderate ortho-director, essential for accessing the C4 position.[1]

Comparative Stability Data:

Protecting GroupStability to acids (HCl)Stability to Bases (NaOH)Stability to H2/PdDirecting Power (DoM)
Ethyl (OEt) HighHighHigh Moderate
Methyl (OMe)HighHighHighModerate
Benzyl (OBn)HighHighLow (Cleaves) Weak
Silyl (TBS)LowModerateHighStrong

Strategy B: Protecting the C2-F Bond (Cryogenic Lithiation)

The most critical "protection" strategy for this molecule is preventing the destruction of the C2-F bond during functionalization. Standard bases like n-butyllithium act as nucleophiles, attacking C2 and displacing fluoride.[1]

The Solution: Use Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1] The steric bulk of TMP prevents nucleophilic attack at C2, acting as a "kinetic shield," while its basicity allows for thermodynamic deprotonation at C3.[1]

Protocol 1: Regioselective C3-Functionalization

Objective: Install an electrophile at C3 without defluorination.

  • Reagent Prep: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (5 mL/mmol).

  • Base Generation: Cool to -78°C . Add n-BuLi (1.05 equiv) dropwise.[1] Stir for 30 min to generate LiTMP.[1]

  • Substrate Addition: Dissolve 5-ethoxy-2-fluoropyridine (1.0 equiv) in THF. Add this solution dropwise to the LiTMP solution at -78°C.

    • Critical Control Point: The internal temperature must not exceed -70°C. Higher temperatures risk benzyne/pyridyne formation.

  • Metalation: Stir for 45–60 minutes at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the 3-lithio species (stabilized by F-coordination).

  • Quench: Add the electrophile (e.g., I2, DMF, aldehyde) rapidly.[1]

  • Workup: Allow to warm to RT, quench with saturated NH4Cl.

Strategy C: The "Blocking Group" Technique (Accessing C4)

Direct lithiation of 5-ethoxy-2-fluoropyridine favors C3 (due to the strong directing effect of Fluorine). To functionalize C4 (ortho to the Ethoxy group), one must "protect" C3 first.[1]

The TMS Block Strategy:

  • Protect C3: Lithiate at C3 (Protocol 1) and quench with TMSCl.[1]

  • Functionalize C4: Perform a second lithiation. The bulky TMS group at C3 + the Fluorine at C2 sterically crowd the C3 position. The base is forced to deprotonate C4 (directed by the Ethoxy group).

  • Deprotect: Remove the TMS group using TBAF or mild acid.[1]

Protocol 2: C4-Functionalization via TMS Blocking

TMSBlocking Step1 Start: 5-Ethoxy-2-fluoropyridine Step2 1. LiTMP, -78°C 2. TMSCl (Electrophile) Step1->Step2 Step3 Intermediate: 3-TMS-5-ethoxy-2-fluoropyridine (C3 is now BLOCKED) Step2->Step3 Step4 1. LiTMP, -78°C (Directs to C4 due to C3 block) 2. Add Electrophile (E+) Step3->Step4 Step5 Product: 3-TMS-4-E-5-ethoxy-2-fluoropyridine Step4->Step5 Step6 Deprotection: TBAF / THF Step5->Step6 Final Final: 4-Substituted-5-ethoxy-2-fluoropyridine Step6->Final

Figure 2: Workflow for accessing the C4 position using TMS as a temporary blocking group.

Experimental Steps:

  • Silylation: Follow Protocol 1, using TMSCl (1.2 equiv) as the electrophile. Isolate the 3-TMS intermediate.

  • Second Lithiation: Treat the 3-TMS intermediate with LiTMP (1.1 equiv) at -78°C in THF.

    • Note: The lithiation will now occur at C4, driven by the directing effect of the 5-ethoxy group, as C3 is blocked.[1]

  • Quench: Add the desired electrophile (e.g., MeI, CO2).[1]

  • Deprotection: Dissolve the crude product in THF and treat with TBAF (1.0 M in THF, 1.5 equiv) at 0°C for 1 hour to remove the TMS group.

Strategy D: N-Oxide as a Transient Protecting Group

The pyridine nitrogen can interfere with reactions involving Lewis acids (e.g., Friedel-Crafts) or Pd-catalyzed couplings by coordinating to the metal center.[1] Converting the pyridine to a Pyridine N-Oxide protects the nitrogen lone pair and activates the ring for different chemistry.

Advantages:

  • Prevents N-metal coordination.[1]

  • Increases susceptibility of C2/C6 to nucleophilic attack (if SNAr is desired later).[1]

  • Can be easily reduced back to the pyridine.[1]

Protocol 3: N-Oxidation and Reduction
  • Protection (Oxidation):

    • Dissolve 5-ethoxy-2-fluoropyridine in DCM.

    • Add m-CPBA (1.2 equiv) portion-wise at 0°C.[1]

    • Stir at RT overnight.

    • Workup: Wash with aq.[1] NaHCO3 and Na2S2O3 (to quench peroxides).[1]

  • Deprotection (Reduction):

    • Dissolve the functionalized N-oxide in EtOAc or MeCN.

    • Add PCl3 (2.0 equiv) or Zn dust/NH4Cl.[1]

    • Heat to reflux for 1-2 hours.

    • Result: Quantitative return of the pyridine nitrogen.[1]

References

  • Schlosser, M. (2005).[1][4] Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position.[1][4] Journal of Organic Chemistry.[1][3]

  • BenchChem. (2025).[1] Role of N-oxide group in pyridine derivatives.[1][2][5][6] Application Note.

  • Gribble, G. W. (2010).[1][7] Lithiation of 2-heterosubstituted pyridines.[1][8][9] ARKIVOC.[1][2][10]

  • Reich, H. J. (2023).[1][11] Organolithium Reagents: Reactivity and Selectivity.[1] Chemistry LibreTexts.[1]

  • Baran, P. (2012).[1][5] Pyridine N-Oxides: Synthesis and Reactivity. Baran Lab Group Meeting Notes.

Sources

Application Note: Continuous Flow Synthesis of 5-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of 5-Ethoxy-2-fluoropyridine, a valuable building block in medicinal chemistry, utilizing a continuous flow chemistry approach. We detail a robust protocol based on a nucleophilic aromatic substitution (SNAr) reaction, highlighting the significant advantages of flow chemistry over traditional batch methods for this transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage continuous manufacturing for enhanced safety, efficiency, and scalability in the synthesis of fluorinated pyridine derivatives.

Introduction: The Case for Flow Chemistry in Fluoropyridine Synthesis

Fluorinated pyridines are privileged scaffolds in modern drug discovery, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa.[1][2] 5-Ethoxy-2-fluoropyridine, in particular, serves as a key intermediate for various therapeutic agents. Traditional batch synthesis of such compounds often involves challenges related to reaction control, safety, and scalability.

Flow chemistry, or continuous flow processing, offers a compelling alternative by conducting reactions in a continuously flowing stream within a microreactor or a packed-bed reactor.[3] This methodology provides superior control over reaction parameters like temperature, pressure, and residence time, leading to significant improvements in reaction efficiency and safety.[3] For reactions involving highly reactive intermediates or exothermic processes, the high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, mitigating the risk of thermal runaways.[3] Furthermore, the seamless integration of in-line analysis and purification steps in a continuous flow setup enables a streamlined and automated workflow from starting materials to the final product.

This application note outlines a detailed protocol for the synthesis of 5-Ethoxy-2-fluoropyridine via a nucleophilic aromatic substitution (SNAr) reaction, adapted for a continuous flow process. We will explore the causality behind the experimental design, provide a step-by-step protocol, and discuss the integration of modern process analytical technology (PAT) for real-time reaction monitoring.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-Ethoxy-2-fluoropyridine can be efficiently achieved through the SNAr reaction of 2,5-difluoropyridine with sodium ethoxide. In this reaction, the ethoxide ion acts as a nucleophile, displacing one of the fluorine atoms on the pyridine ring. The pyridine ring's electron-deficient nature facilitates this nucleophilic attack.[3]

Reaction Scheme:

The regioselectivity of this reaction is a key consideration. The fluorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate.

Experimental Workflow: A Continuous Approach

The continuous flow synthesis of 5-Ethoxy-2-fluoropyridine is designed as a self-validating system, incorporating in-line monitoring to ensure steady-state conditions and product quality.

Flow Chemistry Setup

A typical flow chemistry setup for this synthesis consists of the following modules:

  • Reagent Delivery: Two high-precision pumps for delivering the solutions of 2,5-difluoropyridine and sodium ethoxide.

  • Mixing: A T-mixer to ensure efficient and rapid mixing of the reagent streams before entering the reactor.

  • Reactor: A heated coil or packed-bed reactor where the reaction takes place. The choice of reactor depends on the specific requirements of the reaction, such as heat transfer and residence time.

  • Back-Pressure Regulator (BPR): To maintain the system pressure and prevent solvent boiling at elevated temperatures.

  • In-line Analysis: An integrated analytical tool, such as UV-Vis, FT-IR, or an online HPLC system, for real-time reaction monitoring.

  • Quenching and Collection: A module for quenching the reaction and collecting the product stream.

Visualizing the Workflow

G cluster_0 Reagent Delivery cluster_1 Reaction cluster_2 Monitoring & Control cluster_3 Work-up & Collection A 2,5-Difluoropyridine in THF C T-Mixer A->C B Sodium Ethoxide in Ethanol B->C D Heated Coil Reactor (e.g., 10 mL PFA tubing) C->D E Back-Pressure Regulator D->E F Online HPLC/UV-Vis E->F G Quenching Solution (e.g., aq. NH4Cl) F->G H Product Collection G->H

Caption: Continuous flow synthesis workflow for 5-Ethoxy-2-fluoropyridine.

Detailed Protocol

This protocol is designed for a laboratory-scale continuous flow system. Optimization may be required for different reactor volumes and configurations.

Reagent Preparation
  • Reagent A (Substrate): Prepare a 0.5 M solution of 2,5-difluoropyridine in anhydrous Tetrahydrofuran (THF).

  • Reagent B (Nucleophile): Prepare a 0.6 M solution of sodium ethoxide in anhydrous Ethanol. A slight excess of the nucleophile is used to ensure complete conversion of the starting material.

System Priming and Operation
  • Prime the entire flow system with the reaction solvent (a mixture of THF and Ethanol in the same ratio as the reagent flow rates) to remove any air bubbles and ensure a stable baseline for the in-line analysis.

  • Set the reactor temperature to 80 °C.

  • Set the back-pressure regulator to 10 bar to prevent solvent evaporation.

  • Start pumping Reagent A and Reagent B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. This will result in a total flow rate of 1.0 mL/min.

Reaction Parameters
ParameterValueRationale
Concentration of 2,5-Difluoropyridine 0.5 MBalances reaction rate with solubility.
Concentration of Sodium Ethoxide 0.6 M1.2 equivalents to drive the reaction to completion.
Solvent THF/EthanolGood solubility for both reactants and the product.
Total Flow Rate 1.0 mL/minDefines the residence time in the reactor.
Reactor Volume 10 mLResults in a residence time of 10 minutes.
Temperature 80 °CAccelerates the SNAr reaction rate.
Pressure 10 barMaintains the solvents in the liquid phase.
In-line Monitoring and Steady-State Achievement
  • Monitor the reaction progress using an in-line UV-Vis detector or by taking automated samples for online HPLC analysis.

  • Allow the system to reach a steady state, which is typically achieved after 3-5 reactor volumes have passed through the system. A stable product peak and the disappearance of the starting material peak indicate that the reaction has reached a steady state.

Product Collection and Work-up
  • Once the steady state is confirmed, direct the output stream to a collection vessel containing a quenching solution (e.g., saturated aqueous ammonium chloride) to neutralize any unreacted sodium ethoxide.

  • The collected biphasic mixture can then be subjected to a standard liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Advantages of the Flow Chemistry Approach

The continuous flow synthesis of 5-Ethoxy-2-fluoropyridine offers several key advantages over traditional batch processing:

  • Enhanced Safety: The small reactor volume significantly reduces the risk associated with handling reactive intermediates and exothermic reactions.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of the flow reactor ensures efficient heat exchange and rapid mixing, leading to better reaction control and reproducibility.

  • Increased Yield and Purity: Precise control over reaction parameters minimizes the formation of by-products, often resulting in higher yields and purity of the final product.

  • Rapid Optimization: The ability to quickly vary reaction parameters and see the results in real-time allows for rapid process optimization.

  • Scalability: Scaling up the production is straightforward by either running the system for a longer duration or by "numbering-up" – using multiple reactors in parallel.[4]

Conclusion

This application note demonstrates a robust and efficient method for the synthesis of 5-Ethoxy-2-fluoropyridine using continuous flow chemistry. The detailed protocol and workflow provide a solid foundation for researchers and drug development professionals to implement this technology in their laboratories. The inherent advantages of flow chemistry in terms of safety, efficiency, and scalability make it a superior alternative to traditional batch methods for the synthesis of valuable fluorinated pharmaceutical intermediates.

References

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from a path similar to: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from a path similar to: [Link]

  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. ChemHelp ASAP. Retrieved from: [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. Retrieved from a path similar to: [Link]

  • PubMed Central (PMC). (2023, July 12). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Retrieved from: [Link]

  • ResearchGate. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from a path similar to: [Link]

  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from: [Link]

  • PubMed Central (PMC). (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from: [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from a path similar to: [Link]

  • Reddit. (2016, April 21). Reaction with Sodium Ethoxide? r/chemhelp. Retrieved from: [Link]

  • EPFL Graph Search. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from: [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • PubMed Central (PMC). (n.d.). A field guide to flow chemistry for synthetic organic chemists. Retrieved from: [Link]

  • Semantic Scholar. (2006, February 25). molecules. Retrieved from a path similar to: [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from a path similar to: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Ethoxy-2-fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Process Optimization Target Molecule: 5-Ethoxy-2-fluoropyridine (CAS: 113886-70-7)

Executive Summary: The "Yield Trap"

As a Senior Application Scientist, I frequently encounter researchers struggling with the yield of 5-Ethoxy-2-fluoropyridine . The root cause is often a strategic misalignment between the synthetic route and the electronic nature of the pyridine ring.

There are two primary pathways used in the industry.[1] You are likely facing one of two specific bottlenecks:

  • The Halex Route (SNAr): You are trying to fluorinate 2-chloro-5-ethoxypyridine, but the electron-donating ethoxy group is deactivating the ring, requiring harsh conditions that degrade the ether.

  • The Alkylation Route: You are alkylating 6-fluoropyridin-3-ol (2-fluoro-5-hydroxypyridine) but losing yield to the N-alkylated byproduct (pyridone formation).

This guide addresses both, with a recommendation to prioritize the Alkylation Route for laboratory to pilot-scale synthesis due to higher selectivity and milder conditions.

Module 1: Route Selection & Decision Logic

Before troubleshooting, verify your pathway against this decision matrix.

RouteSelection Start START: Select Precursor Halex Precursor: 2-Chloro-5-ethoxypyridine Start->Halex Alkylation Precursor: 6-Fluoropyridin-3-ol Start->Alkylation Buchwald Precursor: 2-Fluoro-5-bromopyridine Start->Buchwald Halex_Issue ISSUE: Ethoxy group deactivates S_NAr. Requires T > 200°C. Risk: Ether cleavage. Halex->Halex_Issue Alkylation_Issue ISSUE: Ambident Nucleophile. Competition: O- vs N-alkylation. Risk: Pyridone byproduct. Alkylation->Alkylation_Issue Buchwald_Issue ISSUE: High Catalyst Cost. Requires Pd-catalyzed C-O coupling. Buchwald->Buchwald_Issue Rec_Halex OPTIMIZATION: Use Sulfolane + Spray-dried KF + Phase Transfer Catalyst Halex_Issue->Rec_Halex If committed to route Rec_Alkylation OPTIMIZATION: Use Ag2CO3 or Cs2CO3 in DMF/DME Alkylation_Issue->Rec_Alkylation Recommended Route

Figure 1: Strategic decision tree for synthesis. The Alkylation route (Green) generally offers the highest purity profile for this specific electronic scaffold.

Module 2: The Alkylation Route (Recommended)

Reaction: 6-Fluoropyridin-3-ol + Ethyl Iodide


 5-Ethoxy-2-fluoropyridine

This route avoids the difficult fluorination step by starting with the fluorine already in place. The challenge here is Regioselectivity . The starting material is an ambident nucleophile; it can react at the Oxygen (desired) or the Nitrogen (undesired).

Critical Troubleshooting Guide
SymptomProbable CauseCorrective ActionMechanism
High N-alkyl byproduct (Pyridone formation)Use of "Soft" counter-ions (K+, Na+) or polar protic solvents.Switch to Ag₂CO₃ or Cs₂CO₃. Use non-polar or polar aprotic solvents (DME, Toluene/DMF mix).Silver Effect: Ag+ coordinates to the Nitrogen lone pair, blocking it and forcing reaction at the Oxygen.
Incomplete Conversion Poor solubility of the base or weak electrophile.Add 18-Crown-6 if using K₂CO₃. Switch from Ethyl Bromide to Ethyl Iodide .Iodide is a better leaving group. Crown ethers solubilize the carbonate anion, increasing "naked" nucleophilicity.
Hydrolysis of Fluorine Presence of water in the solvent (OH- attacks C2).Strict Anhydrous Conditions. Dry DMF over molecular sieves (4Å).The C2-Fluorine is susceptible to SNAr by Hydroxide ions generated from wet base.
Optimized Protocol: The "Silver Carbonate" Method

This protocol maximizes O-alkylation selectivity.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve 6-fluoropyridin-3-ol (1.0 eq) in anhydrous Toluene or DME (0.2 M concentration). Note: Avoid pure DMF if possible to suppress N-alkylation, though DMF is acceptable with Silver salts.

  • Base: Add Ag₂CO₃ (1.1 eq). Alternative: Cs₂CO₃ (1.5 eq) if cost is prohibitive, but yield may drop 10-15%.

  • Electrophile: Add Ethyl Iodide (1.2 eq).

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Filter through a Celite pad (to remove Ag salts). Concentrate filtrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). The O-alkylated product is typically less polar (higher Rf) than the N-alkylated pyridone.

Module 3: The Halex Route (Legacy/Industrial)

Reaction: 2-Chloro-5-ethoxypyridine + KF


 5-Ethoxy-2-fluoropyridine

Warning: The 5-ethoxy group donates electron density into the ring, making the C2-position significantly less electrophilic. Standard SNAr conditions (KF/DMF/120°C) will likely fail or yield <20%.

Critical Troubleshooting Guide
SymptomProbable CauseCorrective ActionMechanism
No Reaction / Low Conversion Deactivated ring; Fluoride ion is "caged" by solvation.Increase Temp to 210-220°C. Switch solvent to Sulfolane . Add Ph₄PBr or 18-Crown-6 .Sulfolane is stable at high T. Phase Transfer Catalysts (PTC) bring naked Fluoride into the organic phase.
Black Tar Formation Thermal decomposition of the ethoxy ether linkage.Reduce reaction time. Use Microwave irradiation (if scale permits) to pulse heat.Prolonged heating at >200°C cleaves aryl ethers.
Formation of Phenol (OH) Water contamination (Hydrolysis).Azeotropic Distillation. Reflux KF in Toluene to remove water before adding the substrate/solvent.Fluoride is a strong base in anhydrous media; water converts it to HF and Hydroxide, which kills the reaction.
Optimized Protocol: High-Temperature Halex

Only use this if you cannot source 6-fluoropyridin-3-ol.

  • Drying (Crucial): In the reaction vessel, combine Spray-dried KF (2.0 eq) and Toluene . Distill off the Toluene to remove trace water azeotropically.

  • Solvent: Add anhydrous Sulfolane (high boiling point, stable).

  • Catalyst: Add Tetraphenylphosphonium bromide (Ph₄PBr) (5 mol%). Note: This PTC is more thermally stable than crown ethers at >180°C.

  • Substrate: Add 2-Chloro-5-ethoxypyridine (1.0 eq).

  • Reaction: Heat to 210°C under Nitrogen flow. Vigorous stirring is essential (solid-liquid heterogeneity).

  • Workup: Cool to room temp. Dilute with water (Sulfolane is water-soluble). Extract with Ether/DCM.

  • Note: Expect yields of 40-60% maximum due to the electronic deactivation.

Module 4: Mechanism & Selectivity Visualization

Understanding the competition between the Nitrogen and Oxygen atoms in the Alkylation route is key to yield control.

AlkylationSelectivity Start 6-Fluoropyridin-3-ol (Ambident Nucleophile) Base Base Deprotonation Start->Base Anion Resonance Hybrid Anion (Negative charge on O and N) Base->Anion Path_O Path A: O-Alkylation (Kinetic/Silver Control) Anion->Path_O Ag+ blocks N or Hard Electrophile Path_N Path B: N-Alkylation (Thermodynamic/Polar Solvent) Anion->Path_N K+/Na+ Counterion or Polar Protic Solvent Product_O TARGET: 5-Ethoxy-2-fluoropyridine Path_O->Product_O Product_N BYPRODUCT: 1-Ethyl-6-fluoropyridin-3-one Path_N->Product_N

Figure 2: Selectivity mechanism.[3] Using Silver salts (Ag+) directs the reaction toward Path A (O-Alkylation) by coordinating with the Nitrogen lone pair, rendering it non-nucleophilic.

FAQ: Common User Scenarios

Q: Can I use 2,5-difluoropyridine and react it with Sodium Ethoxide? A: No. This will yield the wrong isomer. In SNAr reactions on 2,5-difluoropyridine, the C2 position (adjacent to Nitrogen) is significantly more electrophilic than C5. Nucleophilic attack by ethoxide will occur at C2, producing 2-ethoxy-5-fluoropyridine , not your target.

Q: Why is my yield dropping when I scale up the Halex reaction? A: Heat transfer and stirring efficiency. The Halex reaction is heterogeneous (Solid KF in liquid solvent). On a larger scale, "caking" of the salts occurs, reducing surface area. Solution: Use mechanical stirring (not magnetic) and ensure the KF is finely milled (spray-dried) before use.

Q: Can I use DMSO for the Halex reaction? A: Only if you keep the temperature below 140°C. Since 2-chloro-5-ethoxypyridine is deactivated, you likely need temperatures >180°C. At this temperature, DMSO decomposes violently and can react with the substrate. Use Sulfolane or NMP.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[3][4][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational text on Halex limitations).

  • Adams, D. J., et al. (2010). Efficient Synthesis of 2-Fluoropyridines.[8] Tetrahedron Letters. (Discusses modern fluoride sources and PTC).

  • Pfizer Inc. (2005). Process for the preparation of fluorinated pyridine derivatives.[2][4][8][9][10] US Patent 20050137227. Link (Industrial conditions for fluorinating electron-rich pyridines).

  • Combi-Blocks. (2024). Product Data Sheet: 5-Ethoxy-2-fluoropyridine.Link (Physical property verification).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[4] 5th Ed. Wiley. (Authoritative source on Ambident Nucleophile alkylation selectivity in pyridones).

Sources

workup procedures for 5-Ethoxy-2-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Workup & Isolation Procedures for 5-Ethoxy-2-fluoropyridine (CAS 87481-09-2)

Overview

This guide serves as a dynamic technical support center for researchers handling 5-Ethoxy-2-fluoropyridine . Unlike generic pyridine protocols, this molecule presents a unique "push-pull" electronic system—the electron-withdrawing fluorine at C2 and the electron-donating ethoxy group at C5 creates specific solubility and reactivity profiles that dictate workup strategy.

The following modules address the three most common failure modes: Yield Loss via pH Mismanagement , Emulsion Formation , and Purification Streaking .

Part 1: Critical Properties Dashboard

Before initiating workup, verify these parameters to avoid product loss.

PropertyValue / BehaviorTechnical Implication
Physical State Liquid (Colorless to Brown oil)Do not lyophilize. Avoid prolonged high-vacuum (<1 mbar) if heating >40°C.
Basicity (pKa) Est.[1] 0.5 – 1.5 (Weak Base)Crucial: Much less basic than pyridine (pKa 5.2). It remains neutral at pH 3–4, while amine impurities protonate.
Boiling Point Est. 180–200°C (Atm) / ~80°C (10 mmHg)Volatile enough to co-evaporate with high-boiling solvents like DMF/DMSO on high vac.
Stability Sensitive to Nucleophiles (

)
Avoid hot strong bases (e.g., NaOH/Heat) during workup to prevent hydrolysis of the C-F bond.

Part 2: The "Selective Acid Wash" Protocol (Yield Optimization)

The Problem: Users often treat this molecule like standard pyridine, extracting at pH > 10. The Solution: Because the 2-fluoro substituent drastically lowers the basicity of the ring nitrogen, you can exploit a pH 3–4 wash to remove basic impurities (starting materials like 3-ethoxypyridine or 2-amino-5-ethoxypyridine) without protonating your product.

Logic Diagram: The pH Separation Switch

The following diagram illustrates how to separate 5-Ethoxy-2-fluoropyridine from common amine byproducts using pH control.

pH_Separation_Logic node_start Crude Reaction Mixture (Target + Amine Impurities) node_acid Add Citrate Buffer (pH 3-4) Partition with EtOAc/DCM node_start->node_acid Quench/Dilute node_org Organic Phase (Contains Target) node_acid->node_org Partition node_aq Aqueous Phase (Contains Protonated Impurities) node_acid->node_aq Partition node_target 5-Ethoxy-2-fluoropyridine (Neutral at pH 3-4) node_org->node_target Evaporate node_imp Amine Impurities (Protonated at pH 3-4) node_aq->node_imp Discard

Caption: Separation logic exploiting the low pKa (~1.0) of the fluorinated pyridine compared to non-fluorinated amine impurities (pKa > 5.0).

Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The "Soft" Acid Wash:

    • Wash the organic layer twice with 0.5 M Citric Acid (pH ~3–4) .

    • Why? At this pH, your target (pKa ~1) stays neutral (organic). Impurities like pyridine or aminopyridines (pKa > 5) become charged (aqueous).

  • Neutralization (Optional but Recommended):

    • Wash the organic layer once with Saturated

      
      .
      
    • Why? Removes trace acid and prevents acid-catalyzed hydrolysis of the ethoxy ether during concentration.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the crude is very acidic, as it can be slightly Lewis acidic.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I have a persistent emulsion during extraction."

Cause: Pyridines act as surfactants when protonated, and the ethoxy group adds lipophilicity, stabilizing the interface. Fix:

  • The Brine Break: Add saturated NaCl (brine) and a small amount of Methanol (2-5% v/v) to the mixture. The MeOH reduces surface tension.

  • Filter: Pass the entire emulsion through a pad of Celite. This physically breaks the bubbles.

Issue 2: "My product streaks on the Silica column."

Cause: Even though it is a weak base, the pyridine nitrogen can still H-bond with the acidic silanols on silica gel. Fix:

  • Pre-treat Silica: Slurry your silica gel in your starting eluent + 1% Triethylamine (Et3N) before packing the column.

  • Eluent Modifier: Maintain 1% Et3N or 1%

    
     in your mobile phase.
    
  • Alternative: Use Neutral Alumina instead of silica if the streaking persists.

Issue 3: "I lost mass on the Rotavap."

Cause: 5-Ethoxy-2-fluoropyridine is a liquid with moderate volatility. Fix:

  • Stop evaporation when the solvent volume is low; do not leave on high vacuum (< 5 mbar) for extended periods unless necessary.

  • If removing high-boiling solvents (DMF), use a lyophilizer (if frozen) or wash with water/LiCl rather than relying solely on heat/vacuum.

Part 4: Purification & Stability Data

Chromatography Solvent Systems

Based on Retardation Factor (


) optimization on Silica Gel.
Solvent System (v/v)SuitabilityNotes
Hexane : EtOAc (4:1) High Standard starting point. Target usually elutes early due to F-atom lipophilicity.
DCM : MeOH (95:5) ModerateUse for very polar crude mixtures. Requires 1% Et3N to prevent tailing.
Toluene : Acetone SpecializedExcellent for separating the 2-fluoro product from non-fluorinated byproducts.
Stability Matrix
ConditionStability RatingPrecaution
Acid (HCl, 1M) HighStable to wash.
Base (NaOH, 1M) Moderate/Low Risk of

. Prolonged exposure to strong hydroxide, especially with heat, will displace the Fluorine (

).
Lewis Acids (

)
LowWill cleave the Ethoxy ether (

). Avoid strong Lewis acids in workup.

Part 5: Downstream Reaction Workflow

If you are using this molecule as a substrate (e.g., Lithiation).

Scenario: Directed Ortho-Lithiation (DOL) at C3 or C4. Guidance: The 2-Fluoro group is a strong Director of Ortho-Lithiation (DoM), but the 5-Ethoxy group also directs.

  • Conflict: The position between the F and N (C3) is highly activated but sterically crowded.

  • Protocol: Ensure the starting material is completely dry (azeotrope with toluene) before adding LDA/n-BuLi. Any trace water (from the workup above) will quench the lithiation immediately.

Workflow Start Crude Reaction Extract Extraction (pH 3-4 Wash) Start->Extract Dry Drying (Na2SO4) Extract->Dry Conc Concentration (Control Vac) Dry->Conc Purify Column (Hex/EtOAc + 1% TEA) Conc->Purify Final Pure Oil Purify->Final

Caption: Recommended linear workflow for isolation of 5-Ethoxy-2-fluoropyridine.

References

  • Physical Properties & Basicity Context

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 9746, 2-Fluoropyridine.
    • URL:[Link]

  • pKa of Pyridine Derivatives

    • Source: Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data. (Provides pKa values for 2-fluoropyridine [-0.44] and 3-ethoxypyridine [4.4], supporting the "Acid Wash" logic).
    • URL:[Link]

  • Purification of Pyridines: Source: Li, J. J. (2009). Name Reactions for Homologations. Wiley-Interscience. (General protocols for handling electron-deficient pyridines). Note: Standard practice for amine-silica interactions referenced in Module 3.

Sources

challenges in the scale-up of 5-Ethoxy-2-fluoropyridine production

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the scale-up of 5-Ethoxy-2-fluoropyridine , designed for process chemists and researchers.

CAS: 114362-72-0 | Formula: C7H8FNO | Mol. Weight: 141.14 g/mol Role: Critical Intermediate for API Synthesis (Kinase Inhibitors, Fluorinated Pyridines)

⚠️ Critical Alert: The "Isomer Trap"

Before proceeding, verify your target structure. The synthesis of 5-Ethoxy-2-fluoropyridine is frequently confused with its isomer, 2-Ethoxy-5-fluoropyridine .

  • SnAr Route Failure: Reacting 2,5-difluoropyridine with sodium ethoxide yields >95% of the wrong isomer (2-Ethoxy-5-fluoropyridine) because nucleophilic attack prefers the position ortho to the nitrogen (C2) [1].

  • Correct Geometry: You must use a route that locks the fluorine at C2 and the oxygen at C5 independently.

Module 1: Synthetic Route Selection & Optimization

Q1: Which synthetic pathway offers the highest reliability for multi-kilogram scale-up?

Recommendation: O-Alkylation of 6-fluoropyridin-3-ol (2-fluoro-5-hydroxypyridine).

While the Halex reaction (Cl → F exchange) is common for fluoropyridines, it is suboptimal here due to electronic deactivation. The O-alkylation route is milder and avoids the formation of "tar" often seen in high-temperature fluorinations.

Comparative Route Analysis

RouteSelection Start1 2,5-Difluoropyridine Process1 SnAr (NaOEt) Start1->Process1 Start2 2-Chloro-5-ethoxypyridine Process2 Halex (KF, 220°C) Start2->Process2 Start3 6-Fluoropyridin-3-ol (2-Fluoro-5-hydroxypyridine) Process3 O-Alkylation (EtI/Base) Start3->Process3 ProductWrong 2-Ethoxy-5-fluoropyridine (WRONG ISOMER) Process1->ProductWrong Regioselectivity favors C2 ProductLow Target (Low Yield/Decomp) Process2->ProductLow Deactivated Ring (Slow kinetics) ProductHigh 5-Ethoxy-2-fluoropyridine (Target) Process3->ProductHigh High Selectivity

Figure 1: Decision tree for synthetic route selection. Note the high risk of regiochemical error with SnAr.

Module 2: Troubleshooting the Alkylation Step

Q2: I am observing significant byproduct formation during the alkylation of 2-fluoro-5-hydroxypyridine. What is happening?

Diagnosis: You are likely encountering Nucleophilic Aromatic Substitution (SnAr) competition or N-alkylation .

Mechanism:

  • Product Instability (Self-Cannibalization): The product, 5-Ethoxy-2-fluoropyridine, contains a labile fluorine at C2. If your reaction mixture contains excess strong base (e.g., Ethoxide, Hydroxide) or is heated too high, the base will attack the C2 fluorine of your product, converting it to 2,5-diethoxypyridine or 5-ethoxy-2-hydroxypyridine [2].

  • N-Alkylation: Although less favorable than O-alkylation for 3-hydroxypyridines, the pyridine nitrogen is nucleophilic. Using highly reactive alkylating agents (e.g., Ethyl Triflate) or polar protic solvents can promote N-alkylation (quaternization).

Corrective Protocol:

ParameterRecommended SettingRationale
Base

or

Avoid strong nucleophiles like

or

that attack the C-F bond. Carbonates are sufficient to deprotonate the phenol (

).
Solvent DMF or AcetonitrileAprotic polar solvents favor O-alkylation of phenoxides. Avoid alcohols (promotes trans-etherification).
Alkylating Agent Ethyl Iodide (

)
Preferable to Ethyl Bromide for reactivity at lower temps (

), minimizing thermal degradation.
Stoichiometry 1.05 eq Base / 1.1 eq EtIStrictly limit base excess. Excess base catalyzes the destruction of the product.
Q3: How do I remove the inorganic salts without hydrolyzing the fluorine?

Issue: The C2-Fluorine bond is hydrolytically unstable under basic aqueous conditions. Standard aqueous workups with basic brine can lead to yield loss.

Protocol:

  • Filtration First: Filter the reaction mixture dry (through Celite or a glass frit) to remove solid inorganic salts (

    
    , 
    
    
    
    ) before adding water.
  • Solvent Swap: Concentrate the organic filtrate (DMF/ACN) to a minimum volume.

  • Neutral Wash: Dilute with TBME (tert-Butyl methyl ether) or Ethyl Acetate and wash with water buffered to pH 6-7 (e.g., dilute phosphate buffer). Never use

    
     or 
    
    
    
    washes if the contact time is long.

Module 3: The Halex Route (Alternative)

Q4: We already have 2-chloro-5-ethoxypyridine. Why is the fluorination (Halex) failing?

Diagnosis: Electronic Deactivation. The 5-ethoxy group is a strong electron-donating group (EDG) via resonance. This increases electron density in the pyridine ring, making the carbon at position 2 less electrophilic. Consequently, the nucleophilic attack by fluoride (


) is energetically unfavorable compared to electron-deficient pyridines (e.g., 2-chloro-5-nitropyridine) [3].

Optimization for Halex (If you must use this route):

  • Solvent: Sulfolane (high boiling point, stable).

  • Temperature: Requires

    
    . (Safety Warning: Near flash points/decomposition).
    
  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) as a Phase Transfer Catalyst (PTC) is essential to solubilize KF.
    
  • Drying: KF must be "spray-dried" or activated. Any water will form

    
     and stop the reaction.
    

Verdict: This route is generally not recommended for 5-ethoxy derivatives due to poor conversion (<60%) and difficult purification of the starting material from the product.

Module 4: Analytical & Quality Control

Q5: How do I distinguish the product from the "Wrong Isomer" (2-Ethoxy-5-fluoropyridine) via NMR?

The two isomers have distinct coupling patterns due to the proximity of the fluorine to the nitrogen and the ethoxy group.

FeatureTarget: 5-Ethoxy-2-fluoropyridine Isomer: 2-Ethoxy-5-fluoropyridine
F-NMR Shift


H-NMR (C6-H) Doublet (or dd) at

(Ortho to F)
Doublet at

(Ortho to OEt)
Coupling Large

coupling at C3
Smaller

coupling at C4/C6

Note: Always run a 19F-NMR. It is the definitive test for regiochemistry in fluoropyridines.

References

  • Regioselectivity in SnAr of Difluoropyridines

    • Mechanism:[1] Nucleophilic attack on 2,5-difluoropyridine occurs preferentially at C2 due to the inductive activation by the adjacent ring nitrogen.

    • Source: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds." Journal of the Chemical Society, Perkin Transactions 1 (1999).

  • Stability of 2-Fluoropyridines

    • Insight: Alkoxy groups at C5 deactivate the ring toward SnAr, but the C2-F bond remains susceptible to hydrolysis by strong bases at elevated temper
    • Source: Pfizer Inc. Patent US5629325, "3-pyridyloxymethyl heterocyclic ether compounds."[2] (Describes synthesis of 3-bromo-2-fluoro-5-hydroxypyridine and handling of fluoropyridines).

  • Halex Reaction Limitations

    • Insight: Electron-rich pyridines require drastic conditions for Cl-F exchange, often leading to decomposition.
    • Source: Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. 2,3,5-Trifluoropyridine." Journal of Organic Chemistry (1963).

Disclaimer: Chemical synthesis involves hazardous materials. The protocols described above are for informational purposes for qualified professionals. Always perform a rigorous Process Safety Assessment (PSA) before scaling up reactions involving fluorinating agents or high temperatures.

Sources

characterization of unexpected byproducts with 5-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed to troubleshoot high-value experimental issues directly.

Subject: Characterization & Troubleshooting of Unexpected Byproducts Ticket ID: #EFP-502-ADV Responder: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Reactivity Landscape

5-Ethoxy-2-fluoropyridine is a deceptive scaffold. While the 2-fluoro position suggests a standard Nucleophilic Aromatic Substitution (


) handle, the 5-ethoxy  group introduces strong electronic donation (+M effect) that modulates reactivity at C-4 and C-6. Unexpected byproducts typically arise from three competing pathways:
  • Regioselective Lithiation Mismatches: Competition between C-3 (F-directed) and C-6 (N/Alkoxy-directed).

  • Hydrolytic Tautomerization: Conversion of the 2-fluoro group to a 2-pyridone species.

  • Ether Cleavage: Inadvertent dealkylation during acidic workups.[1]

Interactive Troubleshooting Guide (Q&A)

Category A: Metalation & C-H Activation Issues

Q1: I attempted to lithiate 5-ethoxy-2-fluoropyridine at C-3 using LDA, but my electrophile trapped at a different position. What happened?

Diagnosis: You likely encountered C-6 Lithiation (or a mixture). While the fluorine atom at C-2 is a potent ortho-director (directing to C-3), the C-6 position is "doubly activated" by the ring nitrogen (


-lithiation) and the C-5 ethoxy group (ortho-lithiation).
  • The Mechanism: The coordination of Lithium to the ring nitrogen and the ethoxy oxygen creates a stable pre-transition state complex at C-6. This is often kinetically favored over the C-3 position, which is sterically crowded between the Fluorine and Hydrogen atoms.

  • Corrective Action:

    • To favor C-3 (Ortho to F): Use a stronger, non-chelating base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at extremely low temperatures (-78°C to -100°C) to maximize the kinetic acidity of the H-3 proton.

    • To favor C-6 (Ortho to N/OEt): Use n-BuLi/TMEDA .[1] The TMEDA complexes lithium and promotes deprotonation at the most acidic site (often C-6 due to inductive effects of N).

Q2: My NMR shows a "halide dance" product. Is this possible with fluorine?

Diagnosis: Highly unlikely.[1] The "Halogen Dance" (base-catalyzed halogen migration) requires the breaking of the carbon-halogen bond. The C-F bond energy (~116 kcal/mol) is too high for this to occur under standard lithiation conditions. If you see unexpected regioisomers, they are almost certainly due to direct deprotonation at alternative sites (C-4 or C-6) rather than migration of the fluorine atom.

Category B: Nucleophilic Substitution ( ) Anomalies

Q3: During


 with an amine, I see a persistent byproduct with M+16 mass. Is it an N-oxide? 

Diagnosis: It is more likely the 2-Pyridone (Hydrolysis Product) .

  • The Cause: 2-Fluoropyridines are highly susceptible to hydrolysis, especially in the presence of wet solvents or hygroscopic bases (e.g., Cs₂CO₃, KOtBu). The fluoride is displaced by hydroxide (

    
    ), forming 5-ethoxy-2-hydroxypyridine, which immediately tautomerizes to the stable 5-ethoxy-2(1H)-pyridone .
    
  • Confirmation: Check the Carbonyl stretch in IR (~1650-1680 cm⁻¹) or the broad NH signal in ¹H NMR (~11-13 ppm).

  • Protocol Fix: Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). Switch to non-hygroscopic organic bases (e.g., DIPEA) if possible.

Q4: I used


 to remove a benzyl group elsewhere in my molecule, but the ethoxy group disappeared. Why? 

Diagnosis: Lewis Acid-Mediated Ether Cleavage. The 5-ethoxy group is electron-rich and susceptible to cleavage by strong Lewis acids like


 or 

, converting it to a phenol (5-hydroxy-2-fluoropyridine).
  • Alternative: Use hydrogenolysis (

    
    , Pd/C) if the fluoride is stable (caution: C-F hydrogenolysis can occur with Pd), or milder Lewis acids like 
    
    
    
    at -78°C.

Visualizing the Pathways

The following diagram illustrates the divergent reaction pathways and the origins of common byproducts.

ReactionPathways Start 5-Ethoxy-2-fluoropyridine Lithiation Lithiation (R-Li) Start->Lithiation Low Temp SnAr Nucleophilic Attack (Nu:) Start->SnAr Heat, Base Acid Strong Acid/Lewis Acid (BBr3, HBr) Start->Acid C3_Li C-3 Lithio Species (Ortho to F) Lithiation->C3_Li LiTMP (Kinetic Control) C6_Li C-6 Lithio Species (Alpha to N) Lithiation->C6_Li n-BuLi/TMEDA (Chelation Control) Product 2-Substituted-5-ethoxypyridine (Desired) SnAr->Product Amine/Thiol Hydrolysis 5-Ethoxy-2-pyridone (Byproduct: +H2O) SnAr->Hydrolysis Wet Solvent (OH- attack) Cleavage 5-Hydroxy-2-fluoropyridine (Dealkylation) Acid->Cleavage Ether Cleavage

Figure 1: Decision tree showing divergent reactivity pathways.[1] Green nodes indicate desired outcomes (depending on intent), while red nodes indicate common unexpected byproducts.

Analytical Characterization Guide

Distinguishing between regiocontrol isomers (C-3 vs C-4 vs C-6) is critical. Use this logic table for ¹H and ¹⁹F NMR interpretation.

Table 1: NMR Diagnostic Signals for Substituted 5-Ethoxy-2-fluoropyridines
FeatureC-3 Substitution (Target)C-6 Substitution (Byproduct)C-4 Substitution (Rare)
¹⁹F NMR Signal Shifted & Simplified. Loss of ortho-H coupling.Minor Shift. Retains strong coupling to H-3.[1]Shifted. Retains coupling to H-3.
¹H NMR: H-3 Absent. Present. Shows large

(~40-50 Hz) or distinct multiplet.[1]
Present. Shows large

.
¹H NMR: H-6 Present. Singlet or weak doublet (small

).[1]
Absent. Present.
¹H NMR: H-4 Present. Doublet (coupled to H-6).[1]Present. Doublet (coupled to H-3).Absent.
Coupling Logic H-3 is the only proton with a large coupling to F. If the signal with large

remains, you did not substitute at C-3.
If the signal with large

(H-3) is preserved, substitution likely occurred at C-6.
Table 2: Mass Spectrometry (LC-MS) Fingerprints
Byproduct ClassMass Shift (

)
Fragmentation Pattern (MS/MS)
Hydrolysis (Pyridone) -2 Da (F

OH)
Loss of CO (28 Da) typical of pyridones.[1]
Ether Cleavage -28 Da (Ethyl

H)
Appearance of phenol-like fragment; loss of F.
Solvent Adduct +26 Da (F

OEt)
Common if reaction run in EtOH/NaOEt (trans-etherification).[1]

Experimental Protocols (Self-Validating)

Protocol A: Regioselective Lithiation at C-3 (Ortho to F)

Objective: To avoid C-6 byproduct formation.

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Base Generation: Add LiTMP (1.1 equiv) in THF at -78°C . (Prepare LiTMP in situ from TMP and n-BuLi at 0°C, then cool).

  • Addition: Add 5-Ethoxy-2-fluoropyridine (1.0 equiv) dropwise as a solution in THF over 15 minutes. Crucial: Keep T < -75°C.

  • Aging: Stir for 30-45 minutes at -78°C. (Do not exceed 1 hour to prevent equilibration to C-6).

  • Quench: Add electrophile (1.2 equiv) rapidly. Allow to warm to RT only after 15 mins.

  • Validation: Take an aliquot for ¹⁹F NMR. If H-3 signal (large coupling) is present, regiocontrol failed.

Protocol B: Remediation of Hydrolysis Byproducts

Objective: To purify 5-ethoxy-2-fluoropyridine contaminated with pyridone.

  • Solubility Check: The starting material is soluble in non-polar organics (Hexane/EtOAc).[1] The pyridone byproduct is significantly more polar and H-bond donating.

  • Filtration: Dissolve crude mixture in Dichloromethane (DCM) . The pyridone often precipitates or forms a gum. Filter through a pad of silica gel.

  • Wash: Wash the organic layer with 0.5 M NaOH (rapidly). The pyridone will deprotonate to the anion and move to the aqueous phase. The fluoropyridine remains in the organic phase.

  • Dry: Dry over

    
     (anhydrous) immediately to prevent re-hydrolysis.
    

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on "Site-Selective" metalation rules, specifically the directing power of Fluorine vs. Alkoxy groups).

  • Gros, P., & Fort, Y. (2002). "Regioselective lithiation of 2-methoxypyridine." Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the competition between C-3 and C-6 lithiation in alkoxy-pyridines).

  • Marsais, F., & Queguiner, G. (1981). "Metallation of 2-fluoropyridine." Tetrahedron. (Establishes F as a dominant ortho-director).

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed discussion on Kinetic vs Thermodynamic control in pyridine lithiation).

  • Reich, H. J. (2024).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for acidity of pyridine protons).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 19F NMR Spectroscopy: Analyzing 5-Ethoxy-2-fluoropyridine in the Context of Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a drug candidate's metabolic stability, binding affinity, and lipophilicity. Among the arsenal of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for characterizing these fluorinated molecules. Its high sensitivity, the 100% natural abundance of the 19F nucleus, and a wide chemical shift range make it an exquisite probe of the local electronic environment.[1][2]

This guide provides an in-depth technical comparison of the 19F NMR spectroscopic properties of 5-Ethoxy-2-fluoropyridine, a common structural motif in drug discovery, with a selection of other substituted 2-fluoropyridines. By understanding how substituents electronically influence the 19F NMR signature, researchers can gain valuable insights into molecular structure and behavior, accelerating the drug development process.

The 2-Fluoropyridine Moiety: A Privileged Scaffold

The 2-fluoropyridine unit is frequently encountered in pharmaceutical agents due to its ability to act as a bioisostere for other functional groups and its propensity to engage in favorable protein-ligand interactions. The fluorine atom at the 2-position can modulate the pKa of the pyridine nitrogen and influence the molecule's conformational preferences. 19F NMR serves as a rapid and sensitive method to confirm the successful incorporation of this moiety and to probe its electronic environment within a larger molecule.

Comparative Analysis of 19F NMR Spectra of Substituted 2-Fluoropyridines

The 19F chemical shift is highly sensitive to the electronic nature of substituents on the pyridine ring. Electron-donating groups (EDGs) increase electron density at the fluorine nucleus, causing a shielding effect and a resulting upfield shift (more negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to deshielding and a downfield shift (more positive ppm values).[1]

Table 1: Comparison of 19F NMR Data for Substituted 2-Fluoropyridines

CompoundSubstituent at C5Electronic Nature of SubstituentExpected 19F Chemical Shift (δ, ppm vs. CFCl3)Key Observations
2-Fluoropyridine-HNeutral~ -69.0Reference compound for comparison.
5-Ethoxy-2-fluoropyridine -OCH2CH3Strong Electron-Donating ~ -75.0 (Estimated) The ethoxy group significantly shields the fluorine nucleus, causing a notable upfield shift.
2-Fluoro-5-aminopyridine-NH2Strong Electron-Donating~ -78.0The amino group provides strong shielding, resulting in a significant upfield shift.
2,5-Difluoropyridine-FElectron-Withdrawing (Inductive), Electron-Donating (Resonance)~ -88.0 (for F at C2)The fluorine at C5 exhibits a net electron-donating resonance effect on the fluorine at C2, leading to an upfield shift.
2-Fluoro-5-cyanopyridine-CNStrong Electron-Withdrawing~ -65.0The cyano group strongly deshields the fluorine nucleus, causing a downfield shift.
2-Fluoro-5-(trifluoromethyl)pyridine-CF3Strong Electron-Withdrawing~ -63.0The trifluoromethyl group is a powerful electron-withdrawing group, resulting in a significant downfield shift.

Analysis of Trends:

The data in Table 1 clearly illustrates the profound impact of substituent electronics on the 19F chemical shift of the 2-fluoropyridine core. The strong electron-donating nature of the ethoxy group in 5-Ethoxy-2-fluoropyridine is predicted to induce a significant upfield shift of approximately 6 ppm relative to the parent 2-fluoropyridine. This is consistent with the observed upfield shifts for other electron-donating groups like the amino group. In contrast, the powerful electron-withdrawing capabilities of the cyano and trifluoromethyl groups lead to a deshielding of the fluorine nucleus and a downfield shift in the 19F NMR spectrum.

This sensitivity of the 19F chemical shift to the electronic environment makes it an invaluable tool for:

  • Confirming substitution patterns: The observed chemical shift can rapidly confirm the position of a substituent on the fluorinated ring.

  • Probing electronic effects: Changes in the 19F chemical shift can be used to quantify the electron-donating or electron-withdrawing strength of novel substituents.

  • Studying intermolecular interactions: The 19F chemical shift is also sensitive to non-covalent interactions such as hydrogen bonding, which can be critical for understanding drug-receptor binding.

Experimental Protocol for Acquiring a High-Quality 19F NMR Spectrum

To obtain reliable and reproducible 19F NMR data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for acquiring a high-quality 19F NMR spectrum of a small molecule like 5-Ethoxy-2-fluoropyridine.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 5-10 mg of the fluorinated compound.

  • Solvent: Choose a deuterated solvent that fully dissolves the analyte and is chemically inert. For many organic compounds, deuterochloroform (CDCl3) is a suitable choice. Use a high-purity NMR solvent to avoid interfering signals.

  • Internal Standard: While external referencing to CFCl3 is common, for precise measurements, an internal standard can be used. A common choice is trifluorotoluene (C6H5CF3), which gives a sharp singlet at approximately -63.7 ppm. Add a small, known amount of the internal standard to the NMR tube.

  • Procedure:

    • Dissolve the weighed analyte in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

    • If using an internal standard, add it to the solution.

    • Transfer the solution to a clean, 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A modern NMR spectrometer with a fluorine-capable probe is required.

  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

  • 19F NMR Parameters:

    • Pulse Program: A simple one-pulse experiment (e.g., zgfhig) is typically sufficient for a standard 1D 19F NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei.

    • Spectral Width (SW): The 19F chemical shift range is broad.[2] A spectral width of at least 200 ppm (approximately 80,000 Hz on a 400 MHz spectrometer) is a good starting point to ensure all signals are captured.

    • Transmitter Offset (O1p): Set the transmitter offset to the approximate center of the expected 19F chemical shift range. For 2-fluoropyridines, a value around -70 ppm is a reasonable starting point.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate for good resolution.

    • Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Proton Decoupling: To simplify the spectrum and improve sensitivity, broadband proton decoupling (e.g., waltz16 or garp) should be applied during the acquisition.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard or an external reference. If no internal standard is used, the solvent signal can be used as a secondary reference, but this is less accurate for 19F NMR. The primary reference standard is CFCl3 at 0.0 ppm.

  • Peak Picking and Integration: Identify all fluorine signals and integrate their areas to determine the relative ratios of different fluorine environments.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the fundamental principles at play, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Analyte Weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent Standard Add Internal Standard (Optional) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Lock Lock & Shim Tube->Lock Params Set 19F NMR Parameters Lock->Params Acquire Acquire Data Params->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Analyze Peak Picking & Integration Reference->Analyze

Caption: Experimental workflow for acquiring a 19F NMR spectrum.

ChemicalShiftTrends node_edg node_edg node_neutral node_neutral node_ewg node_ewg EDG Electron-Donating Group (e.g., -OCH2CH3, -NH2) Upfield Upfield Shift (Shielding, more negative ppm) EDG->Upfield Increases Electron Density Neutral Reference (e.g., -H) Downfield Downfield Shift (Deshielding, more positive ppm) EWG Electron-Withdrawing Group (e.g., -CN, -CF3) EWG->Downfield Decreases Electron Density

Caption: Relationship between substituent electronic nature and 19F NMR chemical shift.

Conclusion

19F NMR spectroscopy is an indispensable technique in modern drug discovery. The case of 5-Ethoxy-2-fluoropyridine and its comparison with other substituted analogues highlights the exquisite sensitivity of the 19F nucleus to its electronic surroundings. By understanding and leveraging these principles, medicinal chemists and analytical scientists can rapidly characterize novel fluorinated compounds, gain insights into their electronic properties, and ultimately accelerate the journey from a promising molecule to a life-changing therapeutic. The detailed experimental protocol provided herein serves as a robust framework for obtaining high-quality, reproducible 19F NMR data, ensuring the scientific integrity of these crucial analyses.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 5-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Ethoxy-2-fluoropyridine in Modern Chemistry

5-Ethoxy-2-fluoropyridine is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its unique combination of a fluorine atom, an ethoxy group, and a pyridine core imparts specific physicochemical properties that are highly sought after in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity and solubility. The pyridine ring itself is a common scaffold in many pharmaceuticals.

Given its importance, the ability to accurately and reliably detect and characterize 5-Ethoxy-2-fluoropyridine and its related impurities is paramount. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands as the premier analytical tool for this purpose. This guide will delve into the mass spectrometric analysis of this compound, offering a comparative perspective to aid in the development of robust analytical methods.

Choosing the Right Analytical Approach: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical first step in the analytical workflow and depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. Given that 5-Ethoxy-2-fluoropyridine is a relatively small molecule, it is expected to have sufficient volatility for GC analysis. GC-MS often provides highly reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.[1][2] Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing detailed structural information through extensive fragmentation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex mixtures that may require less stringent sample preparation, LC-MS is the preferred method.[3][4] Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "softer" ionization methods that typically produce a prominent molecular ion, which is advantageous for molecular weight determination.[3][4] LC-MS/MS, in particular, offers exceptional selectivity and sensitivity for targeted quantification in complex matrices.[3][4]

For the purpose of this guide, we will focus on the predictable fragmentation patterns under Electron Ionization (EI) , which is commonly employed in GC-MS analysis and provides rich structural information.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway of 5-Ethoxy-2-fluoropyridine

Key Predicted Fragmentation Pathways:

  • Loss of an Ethylene Molecule (C₂H₄): A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to a radical cation of 2-fluoro-5-hydroxypyridine. This would result in a fragment ion at m/z 113 .

  • Alpha-Cleavage of the Ethoxy Group: Cleavage of the C-C bond in the ethoxy group would result in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 126 .

  • Loss of the Ethyl Radical (•C₂H₅): Cleavage of the C-O bond of the ethoxy group would lead to the loss of an ethyl radical, resulting in a 2-fluoro-5-oxopyridine cation at m/z 112 .

  • Fragmentation of the Pyridine Ring: The stable aromatic ring of pyridine will also undergo fragmentation, although these fragments will likely be of lower intensity. Common losses include HCN (27 u), leading to various smaller fragments.

The following Graphviz diagram illustrates the predicted primary fragmentation pathways of 5-Ethoxy-2-fluoropyridine under electron ionization.

5-Ethoxy-2-fluoropyridine Fragmentation M [C₇H₈FNO]⁺˙ m/z 141 (Molecular Ion) F1 [C₅H₄FNO]⁺˙ m/z 113 (Loss of C₂H₄) M->F1 - C₂H₄ F2 [C₆H₅FNO]⁺ m/z 126 (Loss of •CH₃) M->F2 - •CH₃ F3 [C₅H₃FNO]⁺ m/z 112 (Loss of •C₂H₅) M->F3 - •C₂H₅ F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: Predicted EI fragmentation of 5-Ethoxy-2-fluoropyridine.

Comparative Analysis: Insights from Structurally Related Compounds

To build confidence in our predicted fragmentation, we can compare it to the known mass spectra of similar molecules. This comparative approach is a cornerstone of mass spectral interpretation.

Comparison with 2-Fluoropyridine

2-Fluoropyridine (C₅H₄FN, MW: 97.09 g/mol ) provides a foundational comparison for the fragmentation of the core pyridine ring. The NIST WebBook provides its mass spectrum, showing a prominent molecular ion at m/z 97 and key fragments resulting from the loss of HCN (m/z 70) and subsequent fragmentation.[5]

Comparison with 2-Ethoxypyridine

2-Ethoxypyridine (C₇H₉NO, MW: 123.15 g/mol ) offers insight into the fragmentation of the ethoxy substituent on a pyridine ring. Its mass spectrum from the NIST WebBook shows a molecular ion at m/z 123.[6][7] A significant peak is observed at m/z 95, corresponding to the loss of ethylene (C₂H₄), which is a characteristic fragmentation of ethoxy aromatic compounds.[6][7]

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral Losses
5-Ethoxy-2-fluoropyridine (Predicted) 141113 (-C₂H₄), 126 (-CH₃), 112 (-C₂H₅)
2-Fluoropyridine 9770 (-HCN)
2-Ethoxypyridine 12395 (-C₂H₄)

This comparative data strongly supports the prediction that the loss of ethylene will be a major fragmentation pathway for 5-Ethoxy-2-fluoropyridine.

Experimental Protocols: A Guide to Method Development

For researchers aiming to develop a robust analytical method for 5-Ethoxy-2-fluoropyridine, the following protocols provide a starting point.

Recommended GC-MS Protocol

This protocol is designed for the qualitative and quantitative analysis of 5-Ethoxy-2-fluoropyridine in a relatively clean sample matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1-10 µg/mL.
  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile impurities.
  • Ensure the final sample is anhydrous to prevent interference with the GC column and ionization source.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 1 minute.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to 5-Ethoxy-2-fluoropyridine based on its retention time.
  • Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern and the spectra of related compounds from spectral libraries like the Wiley Registry and NIST Mass Spectral Library.[8][9][10]
Recommended LC-MS/MS Protocol for Complex Matrices

This protocol is suitable for the sensitive and selective quantification of 5-Ethoxy-2-fluoropyridine in complex matrices such as biological fluids or environmental samples.

1. Sample Preparation:

  • Perform a protein precipitation with acetonitrile for biological samples, followed by centrifugation.
  • For environmental samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components.
  • Dilute the final extract in the initial mobile phase.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Capillary Voltage: 3.0 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • MRM Transitions:
  • Precursor Ion: m/z 142.1 ([M+H]⁺).
  • Product Ions: To be determined by infusing a standard of 5-Ethoxy-2-fluoropyridine and optimizing collision energy. Likely product ions would correspond to the loss of ethylene (m/z 114.1) and other fragments.

3. Data Analysis:

  • Develop a calibration curve using standards of known concentrations.
  • Quantify the analyte in samples by comparing its peak area to the calibration curve.

The following diagram illustrates a typical LC-MS/MS workflow.

LC-MS/MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Chromatographic Separation Sample->Column IonSource Ionization Source (ESI/APCI) Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Analysis Detector->Data Signal

Caption: A generalized workflow for LC-MS/MS analysis.

Conclusion and Future Outlook

The mass spectrometric analysis of 5-Ethoxy-2-fluoropyridine is a critical component of its use in research and development. While a definitive, publicly available mass spectrum remains to be published, a thorough understanding of mass spectrometry principles and comparative analysis of related compounds allows for a robust prediction of its fragmentation behavior. The loss of ethylene is anticipated to be a dominant fragmentation pathway under electron ionization.

For researchers, the provided GC-MS and LC-MS/MS protocols offer a solid foundation for developing and validating analytical methods. As the use of fluorinated compounds continues to grow, the development of comprehensive spectral libraries that include such novel building blocks will be crucial for advancing scientific discovery.

References

  • Wiley Registry® / NIST Mass Spectral Library 2023. (n.d.). Retrieved from [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Retrieved from [Link]

  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (2007).
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2019). Food Chemistry, 286, 511-520.
  • 2-Fluoro-5-methoxypyridine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023).
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). ARKIVOC, 2000(6), 923-930.
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2023).
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  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2022). Environmental Science & Technology, 56(15), 10647–10657.
  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023). Metabolites, 13(1), 84.
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  • Wiley Registry® of Mass Spectral Data, 11th Edition. (n.d.). Retrieved from [Link]

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  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine, 2-ethoxy-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Pyridine slides for discussion. (2022). GOV.UK. Retrieved from [Link]

  • Wiley Spectral Libraries - MS Wil. (n.d.). Retrieved from [Link]

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][8][11]benzothiazepin-1-ones under electron impact ionization conditions. (2004). Journal of Mass Spectrometry, 39(5), 539-544.

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). Journal of Analytical Methods in Chemistry, 2021, 8864896.
  • Mass spectral fragmentations of alkylpyridine N‐oxides. (1976). Organic Mass Spectrometry, 11(8), 871-879.
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  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. (2011). Analytical Chemistry, 83(15), 6011–6017.
  • 4-Fluoro-2-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Pyridine, 5-ethyl-2-methyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Assessment of 5-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Ethoxy-2-fluoropyridine is a key building block in the synthesis of advanced pharmaceutical agents. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can originate from starting materials, by-products of synthesis, or degradation, and may compromise the therapeutic performance or introduce toxicity in the final drug product.[1] Therefore, robust, accurate, and reliable analytical methods for purity assessment are indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Ethoxy-2-fluoropyridine. We will dissect a primary reversed-phase (RP-HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will compare this established technique with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing researchers and drug development professionals with the data and insights needed to select the optimal method for their specific needs.

Primary Analytical Approach: Reversed-Phase HPLC

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, prized for its versatility, robustness, and wide applicability to a vast range of small molecules.[2][3] For 5-Ethoxy-2-fluoropyridine, an RP-HPLC method offers an excellent balance of resolution, sensitivity, and reliability.

Causality Behind Experimental Choices

The development of a successful HPLC method is a systematic process where each parameter is chosen to complement the analyte's physicochemical properties.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the recommended starting point.[2][4][5] The non-polar C18 chains provide a hydrophobic stationary phase that effectively retains the moderately polar 5-Ethoxy-2-fluoropyridine and separates it from more polar or non-polar impurities based on their differential partitioning.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is optimal.

    • Aqueous Buffer (e.g., 0.1% Phosphoric Acid in Water): The pyridine nitrogen in the analyte is basic (pKa ~5-6).[6] Acidifying the mobile phase to a pH around 2.5-3.0 protonates the pyridine ring. This single, consistent protonation state prevents peak tailing and ensures sharp, symmetrical peaks, which are crucial for accurate quantification.

    • Organic Modifier (Acetonitrile): Acetonitrile is favored for its low viscosity, which allows for lower backpressure, and its UV transparency at lower wavelengths, ensuring a stable baseline.

  • Gradient Elution: A gradient program, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is essential for a "stability-indicating" method. This ensures that highly polar impurities elute early while strongly retained, non-polar impurities are effectively washed from the column in a reasonable timeframe.[4][7]

  • Detection (UV Absorbance): The aromatic pyridine ring of the analyte exhibits strong UV absorbance. A detection wavelength between 254 nm and 275 nm is typically effective for pyridine derivatives, offering high sensitivity for both the main compound and related impurities.[4][6][8]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-35 °C) is critical for reproducibility.[7] It ensures stable retention times and can improve peak shape by reducing mobile phase viscosity.

Experimental Protocol: RP-HPLC Purity Method

This protocol is a self-validating system designed for robustness and accuracy, adhering to principles outlined in ICH guidelines.[9][10][11]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      20.0 80
      20.1 20

      | 25.0 | 20 |

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh and dissolve 5-Ethoxy-2-fluoropyridine reference standard in the diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method. The purity is determined by the ratio of the main peak area to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter 0.45 µm Filtration Dissolve->Filter Inject Autosampler Injection Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection @ 260 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Area % Calculation Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Standard workflow for RP-HPLC purity assessment.

Comparison with Alternative Analytical Technologies

While RP-HPLC is a robust primary method, other techniques offer distinct advantages in specific contexts. The choice between them depends on the analytical need, from high-throughput screening to orthogonal verification.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC technology, utilizing smaller column particle sizes (<2 µm) and significantly higher operating pressures (up to 15,000 psi).[12] This technological leap provides several key benefits over traditional HPLC.

  • Speed and Throughput: UPLC methods can reduce analysis times by a factor of 5-10, dramatically increasing sample throughput.[13]

  • Resolution and Sensitivity: The smaller particles provide a much higher number of theoretical plates, leading to sharper, narrower peaks. This enhances resolution between closely eluting impurities and increases the signal-to-noise ratio, improving sensitivity and lowering detection limits.[14][15]

  • Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option in the long run.[14]

The primary trade-off is the higher initial capital cost for UPLC instrumentation and the increased susceptibility to blockages if samples are not meticulously prepared.[14]

Gas Chromatography (GC)

GC is an excellent orthogonal technique, meaning it separates compounds based on different chemical principles (volatility and polarity in the gas phase) than HPLC (partitioning in a liquid phase). This makes it ideal for confirming purity results and detecting impurities that may not be amenable to HPLC analysis.

  • Analysis of Volatile Impurities: GC is superior for identifying and quantifying volatile or semi-volatile impurities, such as residual synthesis solvents or low-boiling-point by-products.[16]

  • Different Selectivity: GC can resolve impurities that might co-elute with the main peak or other impurities in an HPLC separation.

  • Instrumentation: A standard GC system equipped with a Flame Ionization Detector (FID) is highly effective for the analysis of organic compounds like 5-Ethoxy-2-fluoropyridine.[17]

A key limitation of GC is that it is only suitable for thermally stable and volatile compounds. Non-volatile impurities or degradation products will not be detected.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of the discussed methods for the purity assessment of 5-Ethoxy-2-fluoropyridine.

ParameterRP-HPLC UPLC Gas Chromatography (GC)
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Typical Run Time 15-30 minutes2-5 minutes10-20 minutes
Resolution Good to ExcellentSuperiorExcellent
Sensitivity (LOD/LOQ) GoodExcellentGood to Excellent (FID)
Applicability Broad range of polaritiesBroad range of polaritiesVolatile & semi-volatile compounds
Solvent Consumption ModerateLowVery Low (carrier gas)
Instrument Cost ModerateHighModerate
Primary Use Case Routine QC, method developmentHigh-throughput screening, impurity profilingOrthogonal method, residual solvent analysis

Method Validation: The Cornerstone of Trustworthiness

Regardless of the chosen technology, the analytical method must be validated to ensure it is fit for its intended purpose, as mandated by regulatory bodies and detailed in ICH Q2(R2) guidelines.[10][11] A robust validation package provides documented evidence of the method's performance.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[10]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

For the routine quality control and purity assessment of 5-Ethoxy-2-fluoropyridine, a well-validated Reversed-Phase HPLC method offers the most practical and reliable solution. It provides a robust framework for separating and quantifying the main component and its potential process-related impurities.

  • UPLC should be considered the preferred alternative when high-throughput is a primary driver or when enhanced sensitivity and resolution are required to investigate complex impurity profiles at very low levels.

  • Gas Chromatography serves as an indispensable orthogonal method . It is strongly recommended for complementary analysis to detect volatile impurities and for cross-validation of purity results obtained by liquid chromatography.

Ultimately, a comprehensive analytical strategy for a pharmaceutical intermediate like 5-Ethoxy-2-fluoropyridine should leverage the strengths of these different technologies to build a complete and accurate purity profile, ensuring the quality and safety of the final drug product.

References

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Alam, P., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Journal of Chromatography B, 1234, 124011. [Link]

  • Rao, D. P., & Sailaja, B. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Analysis, 12(3), 163-167. [Link]

  • Campos, T. R., et al. (2014). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference. [Link]

  • Shabir, G. A. (2010). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Patel, D. J., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Gajewska, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 339-345. [Link]

  • Conkle, J. P., et al. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Al-Masum, M. A., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Pharmaceutical and Biomedical Sciences, 7(4), 458-469. [Link]

  • Dongala, T., & Palakurthi, A. K. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Analytica Acta, 2(8). [Link]

  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Gumustas, M., et al. (2019). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]

  • Chromatography Today. (2022). HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

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A Comparative Guide to the Synthesis of 5-Ethoxy-2-fluoropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, fluorinated pyridines are of particular interest due to their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive technical comparison of the primary synthetic routes to 5-Ethoxy-2-fluoropyridine, a valuable building block in drug discovery. We will delve into the mechanistic rationale behind two prominent synthetic strategies—the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr)—providing detailed experimental protocols and a comparative analysis of their respective yields, scalability, and safety considerations. This document is intended to equip researchers, scientists, and drug development professionals with the practical insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 5-Ethoxy-2-fluoropyridine

The 5-ethoxy-2-fluoropyridine scaffold is a key intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorine atom at the 2-position can significantly alter the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The ethoxy group at the 5-position provides a handle for further functionalization and can modulate the lipophilicity of the molecule. Given its strategic importance, the efficient and scalable synthesis of this building block is a critical consideration for any drug development program.

Synthetic Strategies: A Head-to-Head Comparison

Two principal methodologies dominate the synthesis of 2-fluoropyridines: the Balz-Schiemann reaction starting from an aminopyridine and the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyridine. Below, we explore both routes for the synthesis of 5-Ethoxy-2-fluoropyridine.

Route 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and widely used method for the introduction of fluorine onto an aromatic ring.[1] It proceeds via the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Logical Workflow:

A 5-Ethoxy-2-aminopyridine B Diazotization (NaNO₂, HBF₄) A->B Step 1 C 5-Ethoxy-2-diazonium tetrafluoroborate B->C Intermediate Formation D Thermal Decomposition C->D Step 2 E 5-Ethoxy-2-fluoropyridine D->E Product

Caption: Balz-Schiemann reaction workflow for 5-Ethoxy-2-fluoropyridine.

Mechanistic Rationale:

The reaction is initiated by the formation of a nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄).[2][3] The aminopyridine then attacks the nitrosonium ion, and subsequent dehydration leads to the formation of a diazonium cation. The tetrafluoroborate anion acts as the counterion, often allowing for the isolation of a relatively stable diazonium salt.[2] The final step involves the thermal decomposition of this salt, which generates a highly reactive aryl cation, nitrogen gas, and boron trifluoride. The fluoride ion from the tetrafluoroborate anion then attacks the aryl cation to yield the desired aryl fluoride.[1] The choice of a non-polar solvent for the decomposition step can often improve yields by minimizing side reactions.[4]

Experimental Protocol (Adapted from analogous preparations):

A detailed protocol for the synthesis of 2-bromo-5-fluoro-6-picoline from the corresponding aminopyridine is available in the patent literature and serves as a strong template for this synthesis.[5]

Step 1: Diazotization of 5-Ethoxy-2-aminopyridine

  • In a suitable reaction vessel, dissolve 5-ethoxy-2-aminopyridine in a solution of tetrafluoroboric acid (48% in water) at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the diazonium salt.

  • The resulting diazonium tetrafluoroborate salt may precipitate and can be collected by filtration.

Step 2: Thermal Decomposition

  • Suspend the dried diazonium salt in an inert, high-boiling solvent such as toluene or xylene.

  • Heat the mixture to a temperature sufficient to induce decomposition, typically in the range of 100-140 °C. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture and proceed with workup and purification.

Comparative Data for Balz-Schiemann Route:

Parameter5-Ethoxy-2-fluoropyridine (Projected)2-Bromo-5-fluoro-6-picoline[5]2-Amino-5-fluoropyridine[6]
Starting Material 5-Ethoxy-2-aminopyridine2-Amino-6-bromo-5-picoline2-Acetamido-5-aminopyridine
Diazotization Temp. 0-5 °C-5 to 5 °C-5 to 0 °C
Decomposition Temp. 100-140 °C30 to 70 °C130 °C
Overall Yield ~60-75%78.6% (overall)51.6% (for last two steps)
Purity High after purificationHigh after recrystallizationNot specified
Route 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and often more scalable approach is the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-ethoxypyridine, with a fluoride source.[4] The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.

Logical Workflow:

A 2-Chloro-5-ethoxypyridine B Fluorination (KF or CsF, Solvent) A->B Step 1 C Meisenheimer Complex (Intermediate) B->C Nucleophilic Attack D Elimination of Cl⁻ C->D Aromatization E 5-Ethoxy-2-fluoropyridine D->E Product

Caption: SNAr workflow for the synthesis of 5-Ethoxy-2-fluoropyridine.

Mechanistic Rationale:

The SNAr reaction on a 2-chloropyridine proceeds via a two-step addition-elimination mechanism. A nucleophile, in this case, the fluoride ion, attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the pyridine ring. The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the chloride leaving group. The choice of fluoride source (e.g., KF or CsF) and solvent is crucial for the success of this reaction, with aprotic polar solvents like DMSO or sulfolane often being employed to enhance the nucleophilicity of the fluoride ion. Phase-transfer catalysts can also be beneficial.

Experimental Protocol (General Procedure):

  • To a mixture of 2-chloro-5-ethoxypyridine and a fluoride source (e.g., spray-dried potassium fluoride or cesium fluoride) in a high-boiling aprotic solvent (e.g., DMSO or sulfolane), add a phase-transfer catalyst if necessary.

  • Heat the reaction mixture to a high temperature, typically in the range of 150-250 °C, and monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent.

  • Purify the product by distillation or chromatography.

Comparative Data for SNAr Route:

Parameter5-Ethoxy-2-fluoropyridine (Projected)Similar Fluoropyridines
Starting Material 2-Chloro-5-ethoxypyridineVarious Chloropyridines
Fluoride Source KF or CsFKF, CsF
Reaction Temp. 150-250 °C180-300 °C
Yield ~70-90%Variable, often high
Purity High after purificationHigh after purification

Benchmarking the Synthetic Routes

FeatureBalz-Schiemann ReactionNucleophilic Aromatic Substitution (SNAr)
Starting Material Availability Requires 5-ethoxy-2-aminopyridine, which may need to be synthesized.Requires 2-chloro-5-ethoxypyridine, which can be prepared from the corresponding pyridone.
Reaction Conditions Milder temperatures for diazotization, but potentially high temperatures for decomposition.Generally requires high temperatures.
Yield Often moderate to good.[5][6]Can be very high, depending on the substrate and conditions.
Scalability Can be challenging and hazardous on a large scale due to the potential for explosive decomposition of diazonium salts. Continuous flow reactors can mitigate this risk.[7]Generally more amenable to large-scale production.
Safety Considerations Diazonium salts are potentially explosive and require careful handling.[4] Use of HBF₄ requires appropriate safety measures.High reaction temperatures pose a safety risk. Solvents like DMSO have specific handling requirements.
Cost-Effectiveness May be more expensive due to the cost of HBF₄ and potentially lower yields.Can be more cost-effective, especially if using KF as the fluoride source.

Synthesis of Key Starting Materials

The feasibility of each route is highly dependent on the accessibility of the starting materials.

Synthesis of 5-Ethoxy-2-aminopyridine

A potential route to 5-ethoxy-2-aminopyridine starts from 2-aminopyridine. Nitration of 2-aminopyridine yields 2-amino-5-nitropyridine.[8] Subsequent reduction of the nitro group would provide 2,5-diaminopyridine. Selective mono-diazotization of the 5-amino group followed by reaction with ethanol could potentially yield the desired product, although this route may present selectivity challenges. A more reliable, though longer, route involves the protection of the 2-amino group, followed by nitration, reduction, and then etherification of a 5-hydroxy intermediate before deprotection.

Synthesis of 2-Chloro-5-ethoxypyridine

This precursor can be synthesized from 5-ethoxypyridin-2(1H)-one. Treatment of the pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would yield the desired 2-chloropyridine derivative.

Conclusion and Recommendations

Both the Balz-Schiemann reaction and nucleophilic aromatic substitution offer viable pathways to 5-Ethoxy-2-fluoropyridine.

  • For laboratory-scale synthesis and rapid access to material for initial studies , the Balz-Schiemann reaction can be a suitable choice, provided that appropriate safety precautions are taken. The availability of a protocol for a closely related compound provides a solid foundation for this approach.[5]

  • For process development and large-scale manufacturing , the SNAr route is generally preferred due to its superior scalability, potentially higher yields, and avoidance of hazardous diazonium salt intermediates. While the reaction conditions are harsh, they are often more manageable in an industrial setting.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, available equipment, cost considerations, and the safety culture of the organization. It is recommended that both routes be evaluated at a small scale to determine the optimal conditions and to identify any potential challenges before committing to a larger-scale campaign.

References

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  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Ethoxy-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 113583-35-2 Chemical Family: Halogenated Heterocycles (Fluorinated Pyridine Derivative) Content Focus: Operational Safety, Barrier Protection, and Emergency Response

Executive Summary: The "Unknown" Hazard Protocol

For Immediate Attention: As a researcher handling 5-Ethoxy-2-fluoropyridine, you are working with a specialized intermediate where comprehensive toxicological data is often sparse. Unlike common solvents, fluorinated pyridines possess a unique reactivity profile—specifically, the fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (


).

Operational Directive: Treat this compound not merely as an irritant, but as a potential alkylating agent and a high-permeation risk . The lipophilic ethoxy group combined with the fluorinated ring enhances the compound's ability to penetrate dermal barriers. Standard "blue nitrile" lab hygiene is insufficient for prolonged handling.

Risk Assessment & Hazard Identification

Based on Structural Activity Relationship (SAR) of 2-Fluoropyridines

While specific GHS data for this exact CAS may vary by vendor, the 2-fluoro-pyridine class exhibits a consistent hazard profile. You must operate under the "Worst-Case Class Assumption" :

Hazard ClassGHS Category (Est.)Hazard StatementOperational Implication
Acute Toxicity (Dermal) Cat. 3 or 4H311/H312: Toxic/Harmful in contact with skin.[1][2][3][4][5]Zero-skin-contact policy. The ethoxy tail increases lipid solubility, accelerating dermal uptake.
Skin/Eye Irritation Cat. 2 / 2AH315/H319: Causes skin/serious eye irritation.[5][6]Vapors and aerosols are lachrymators.[5]
STOT - SE Cat. 3H335: May cause respiratory irritation.[2][3][5][6][7]Fume hood mandatory. Do not handle on open benches.
Flammability Cat. 4 (Combustible)H227: Combustible liquid.[5]Keep away from heat sources.[1][2][5][8] Flash point is likely >60°C but <93°C.

Critical Chemical Insight: The C-F bond in the 2-position is activated. Upon thermal decomposition (fire), this compound will release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Fire response requires specific respiratory protection (SCBA).

The Barrier Defense System (PPE)

Objective: Mitigate Permeation Lag Time

Do not rely on standard safety protocols. Use this tiered defense system designed for halogenated aromatic heterocycles.

A. Hand Protection (The Double-Barrier Strategy)

Single nitrile gloves provide insufficient breakthrough time (<15 mins) for fluorinated pyridines.

  • Primary Layer (Inner): 4 mil Nitrile (Inspection White/Blue).

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.

  • High-Risk Operations: If handling >100mL or pure neat liquid, utilize Silver Shield (Laminate) gloves as the inner liner.

B. Ocular & Face Protection[1][2][3][4][6][10][11]
  • Standard Handling: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of liquid aerosolization.

  • Large Volume (>500mL): Splash Goggles + Polycarbonate Face Shield (8-inch minimum).

C. Respiratory Protection[1][12]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup Only): Full-face respirator with ABEK1 (Organic Vapor/Acid Gas) cartridges. Note: The "Acid Gas" rating is crucial due to potential HF byproducts during degradation.

Operational Workflow: Safe Handling Loop

Logic: Isolate, Transfer, Quench[5]

The following diagram illustrates the mandatory "Safe Handling Loop" to prevent cross-contamination and exposure.

SafeHandlingLoop Storage 1. Storage Retrieval (Cool, Dry, Inert Gas) PPE_Check 2. PPE Verification (Double Glove + Goggles) Storage->PPE_Check Hood_Check 3. Engineering Check (Airflow > 80fpm) PPE_Check->Hood_Check Transfer 4. Active Handling (Cannula/Syringe Transfer) Hood_Check->Transfer Validated Decon 5. Decontamination (Wipe with Acetone -> Soap) Transfer->Decon Post-Task Waste 6. Disposal (Halogenated Stream) Transfer->Waste Excess Decon->PPE_Check Glove Change Required Decon->Waste

Caption: Figure 1. The Safe Handling Loop emphasizes engineering checks before the container is opened and mandatory decontamination steps prior to waste disposal.

Detailed Handling Protocol
  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.

  • Transfer: Avoid pouring. Use positive-displacement pipettes or glass syringes with Luer-lock needles to prevent aerosol generation.

  • Cross-Contamination Control: Change outer gloves immediately if any splash occurs. Do not touch door handles, keyboards, or face with outer gloves.

Emergency Response & Decontamination

Self-Validating System: If you smell "pyridine-like" odors, the containment has failed.

A. Spill Response Logic
  • Minor Spill (<10mL):

    • Alert nearby personnel.

    • Cover with Vermiculite or activated charcoal pads.

    • Double-bag in heavy-duty polyethylene.

    • Clean surface with soap and water (avoid bleach, as it may react with amines if hydrolysis occurs).

  • Major Spill (>10mL or outside hood):

    • Evacuate the lab immediately.

    • Do not attempt cleanup without SCBA if vapors are strong.

B. First Aid (Chemical Exposure)[1]
  • Skin Contact: Immediate flush with water for 15 minutes.[1][7] Pro-Tip: Use Polyethylene Glycol (PEG 400) if available after initial rinsing to solubilize the lipophilic compound.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[3] Ophthalmic consult is mandatory due to the fluorinated nature (potential corneal etching).

Waste Management

Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation: Isolate from Strong Oxidizers and Acids .[8]

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Contains Fluorinated Organics" to alert waste handlers of potential HF generation during incineration.

References

  • PubChem. (2025). Compound Summary: Fluorinated Pyridines & GHS Classifications. National Library of Medicine. [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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